5-Fluoro-L-norvaline
説明
Structure
3D Structure
特性
分子式 |
C5H10FNO2 |
|---|---|
分子量 |
135.14 g/mol |
IUPAC名 |
(2S)-2-amino-5-fluoropentanoic acid |
InChI |
InChI=1S/C5H10FNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChIキー |
LNDUKXGUOHGKNL-BYPYZUCNSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CF |
正規SMILES |
C(CC(C(=O)O)N)CF |
製品の起源 |
United States |
An In-depth Technical Guide to 5-Fluoro-L-norvaline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-L-norvaline, a fluorinated analog of the non-proteinogenic amino acid L-norvaline. While L-norvaline is recognized for its role as an arginase inhibitor, the introduction of a fluorine atom at the terminal 5-position is anticipated to modulate its biological activity, metabolic stability, and utility as a biochemical probe. This document delineates the chemical structure and predicted physical properties of 5-Fluoro-L-norvaline, outlines a putative synthetic strategy, and explores its potential applications in drug discovery and chemical biology, particularly in the context of enzyme inhibition and peptide synthesis.
Introduction: The Significance of Fluorination in Amino Acid Chemistry
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets.[1][2] In the realm of amino acids, fluorination can lead to analogues with unique biological activities, improved proteolytic resistance, and altered enzymatic interactions.[3]
L-norvaline, an isomer of valine, is a non-proteinogenic amino acid known to inhibit arginase, an enzyme that plays a crucial role in the urea cycle by converting L-arginine to ornithine and urea.[4][5] By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This mechanism has positioned L-norvaline as a molecule of interest for cardiovascular and neurodegenerative diseases, such as Alzheimer's disease.[4]
This guide focuses on 5-Fluoro-L-norvaline, a derivative where the terminal methyl group of L-norvaline is substituted with a fluorine atom. This modification is expected to impart unique properties to the parent molecule, potentially leading to a more potent or selective arginase inhibitor, or a valuable tool for studying enzyme mechanisms using ¹⁹F NMR spectroscopy.[6]
Chemical Structure and Nomenclature
The chemical structure of 5-Fluoro-L-norvaline is characterized by a five-carbon aliphatic chain with an amino group at the α-position (C2) and a fluorine atom at the terminal ω-position (C5). The L-configuration denotes the specific stereochemistry at the α-carbon.
-
IUPAC Name: (2S)-2-Amino-5-fluoropentanoic acid
-
Common Name: 5-Fluoro-L-norvaline
-
Molecular Formula: C₅H₁₀FNO₂
-
Canonical SMILES: C(CC(C(=O)O)N)F
Physicochemical Properties
| Property | Predicted Value for 5-Fluoro-L-norvaline | Reference Value for L-Norvaline |
| Molecular Weight | ~135.14 g/mol | 117.15 g/mol [7] |
| Appearance | White to off-white solid | White, water-soluble solid[5] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water (10.5 g/100 mL at 18 °C).[8] |
| pKa (Carboxyl) | ~2.3 | 2.36[5] |
| pKa (Amino) | ~9.7 | 9.76[5] |
| Melting Point | Expected to be a high-melting solid, likely >200 °C | >300 °C[8] |
The introduction of the highly electronegative fluorine atom is not expected to significantly alter the pKa values of the distant carboxyl and amino groups. The increased molecular weight is a direct result of substituting a hydrogen atom with a fluorine atom.
Synthesis Strategy
A plausible synthetic route to 5-Fluoro-L-norvaline could be adapted from established methods for the synthesis of other fluorinated amino acids. A potential retrosynthetic analysis suggests starting from a suitable protected glutamic acid derivative.
Caption: Proposed mechanism of action for 5-Fluoro-L-norvaline as an arginase inhibitor.
L-norvaline is a known competitive inhibitor of arginase. The introduction of a fluorine atom at the 5-position could potentially enhance its binding affinity to the enzyme's active site. The electron-withdrawing nature of fluorine may alter the electrostatic interactions within the binding pocket, leading to a more potent inhibitory effect. An increase in potency could translate to lower effective doses and potentially fewer off-target effects in therapeutic applications.
¹⁹F NMR Probe for Mechanistic Studies
The presence of a fluorine atom provides a powerful spectroscopic handle for studying molecular interactions. ¹⁹F Nuclear Magnetic Resonance (NMR) is a highly sensitive technique for probing the local environment of the fluorine nucleus. [6]By incorporating 5-Fluoro-L-norvaline into peptides or using it as a standalone inhibitor, researchers can use ¹⁹F NMR to:
-
Monitor binding events to target proteins.
-
Characterize conformational changes upon binding.
-
Determine the proximity of the fluorinated moiety to other residues in the protein's active site.
Incorporation into Peptides
5-Fluoro-L-norvaline can be used as an unnatural amino acid in solid-phase peptide synthesis. [2]The incorporation of this fluorinated residue could enhance the proteolytic stability of the resulting peptide, a critical attribute for peptide-based therapeutics. [3]Furthermore, the unique properties of the fluorinated side chain could be exploited to modulate the peptide's secondary structure and biological activity.
Experimental Protocol: Arginase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of 5-Fluoro-L-norvaline against arginase.
Objective: To determine the IC₅₀ value of 5-Fluoro-L-norvaline for arginase.
Principle: Arginase activity is measured by quantifying the amount of urea produced from the hydrolysis of L-arginine. The inhibition of this reaction by 5-Fluoro-L-norvaline is assessed by measuring the reduction in urea formation.
Materials:
-
Recombinant human arginase I
-
L-arginine solution
-
5-Fluoro-L-norvaline (synthesized and purified)
-
Urea assay kit (colorimetric)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme solution in a manganese-containing buffer to ensure maximal activity.
-
Inhibitor Preparation: Prepare a series of dilutions of 5-Fluoro-L-norvaline in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the arginase enzyme, and the different concentrations of 5-Fluoro-L-norvaline. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add the L-arginine substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acidic solution.
-
Urea Quantification: Add the urea colorimetric reagents according to the manufacturer's instructions and incubate to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 5-Fluoro-L-norvaline. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Caption: Workflow for arginase inhibition assay.
Conclusion and Future Directions
5-Fluoro-L-norvaline represents a promising, albeit currently underexplored, molecular entity with significant potential in drug discovery and chemical biology. Its synthesis and subsequent biological evaluation are warranted to elucidate the effects of terminal fluorination on the inhibitory activity of L-norvaline against arginase. Furthermore, its utility as a ¹⁹F NMR probe could provide valuable insights into enzyme-ligand interactions. Future research should focus on the development of an efficient synthetic route, followed by comprehensive in vitro and in vivo characterization to fully realize the potential of this novel fluorinated amino acid.
References
-
Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]
-
MDPI. (2022, September 28). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]
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ACS Publications. (2008, October 24). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. [Link]
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University of California, Santa Barbara. Fluorine NMR. [Link]
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PubChem. L-Norvaline. [Link]
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A Technical Guide to 5-Fluoro-L-norvaline in Protein Engineering: Mechanism, Application, and Protocol
Abstract: The strategic incorporation of non-canonical amino acids (ncAAs) has become a transformative approach in protein engineering, enabling the design of proteins with novel functions and enhanced properties. Among these, 5-Fluoro-L-norvaline (5-F-Nva) has emerged as a potent tool for probing and modulating protein structure, particularly within hydrophobic cores. This technical guide provides an in-depth examination of the mechanism of action of 5-F-Nva, detailing its bio-incorporation, its impact on protein stability and function, and practical, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated amino acids to push the boundaries of protein design and therapeutic development.
Introduction: The Strategic Value of Fluorinated Amino Acids
The 20 canonical amino acids offer a remarkable but finite chemical palette for protein structure and function. The introduction of ncAAs expands this palette, allowing for the precise installation of unique chemical functionalities. Fluorinated amino acids, in particular, are of significant interest due to the unique properties of the fluorine atom.[1][2] Fluorine is the most electronegative element, and its incorporation can induce significant changes in the electronic properties of an amino acid side chain with minimal steric perturbation, as its van der Waals radius is only slightly larger than that of hydrogen.[2] This "minimalist" yet powerful modification makes fluoro-amino acids like 5-F-Nva exceptional tools for enhancing protein stability, modulating enzyme activity, and serving as sensitive probes for biophysical studies.[1][2][3]
The Molecule: Physicochemical Profile of 5-Fluoro-L-norvaline
5-Fluoro-L-norvaline is a structural analog of L-leucine and L-norvaline. Its linear, five-carbon side chain is terminally monofluorinated. This single fluorine atom dramatically alters the side chain's physicochemical properties compared to its canonical counterparts.
| Property | L-Leucine | L-Norvaline | 5-Fluoro-L-norvaline |
| Structure | Branched Alkyl | Linear Alkyl | Linear Fluoroalkyl |
| Hydrophobicity | High | Moderate | High (Increased) |
| Inductive Effect | Electron-donating | Electron-donating | Strongly Electron-withdrawing |
| Steric Profile | Bulky, branched | Linear, flexible | Linear, similar to norvaline |
The primary mechanistic driver of 5-F-Nva's utility is the strong electron-withdrawing (inductive) effect of the fluorine atom. This effect propagates down the alkyl chain, creating a more polarized C-F bond and altering the electronic distribution of the entire side chain. This increased hydrophobicity and altered electronic character are key to its impact on protein structure.
The Core Mechanism: Biosynthetic Incorporation and Structural Impact
The utility of 5-F-Nva in protein engineering is predicated on its ability to be successfully incorporated into a polypeptide chain during translation. This process leverages the inherent substrate promiscuity of certain endogenous aminoacyl-tRNA synthetases (aaRS).
The Role of Leucyl-tRNA Synthetase (LeuRS)
The primary gateway for 5-F-Nva incorporation is the Leucyl-tRNA synthetase (LeuRS). Studies have shown that the E. coli LeuRS can recognize and "mischarge" its cognate tRNA (tRNALeu) with norvaline, a close structural analog.[4] 5-F-Nva, mimicking the linear structure of norvaline and the overall size of leucine, is also a substrate for LeuRS. The enzyme's active site accommodates 5-F-Nva, leading to the formation of 5-F-Nva-tRNALeu, which is then delivered to the ribosome for incorporation at leucine codons.
This competitive incorporation is the basis for the "selective pressure incorporation" (SPI) method, where an auxotrophic host is starved of leucine and fed 5-F-Nva, forcing the translational machinery to utilize the non-canonical analog.[5]
Impact on Protein Structure and Stability
Once incorporated, 5-F-Nva exerts its influence primarily within the hydrophobic core of a protein. The causality behind its effects can be attributed to two main factors:
-
Enhanced Hydrophobicity: The fluorinated side chain is more hydrophobic than leucine. This can strengthen hydrophobic interactions within the protein core, leading to increased thermodynamic stability.[3][6] Proteins engineered with fluorinated amino acids often exhibit higher melting temperatures (Tm) and greater resistance to chemical denaturation.[1][3]
-
Altered Packing and Sterics: While the steric profile of 5-F-Nva is similar to norvaline, its linear nature contrasts with the branched structure of leucine. This can lead to subtle but significant changes in side-chain packing within the tightly constrained environment of the protein core.[6] In some cases, this can relieve steric strain that might be present with a leucine residue, while in others, it may create small cavities. The overall effect on stability is highly context-dependent and relies on the specific local environment of the substitution site.[6]
| Effect of 5-F-Nva Incorporation | Causality | Potential Outcome |
| Increased Thermal Stability | Enhanced hydrophobicity of the fluorinated side chain strengthens core interactions. | Higher melting temperature (Tm); resistance to thermal denaturation. |
| Increased Chemical Stability | Stronger hydrophobic effect makes the folded state more favorable. | Greater resistance to denaturants like guanidinium chloride or urea.[6] |
| Modulated Enzyme Activity | Altered packing in the active site or allosteric sites can change substrate binding or conformational dynamics. | Can lead to either an increase or decrease in catalytic efficiency (kcat/KM). |
| Minimal Structural Perturbation | The size of fluorine is similar to hydrogen, often preserving the overall protein fold.[7][8] | High-resolution structures (X-ray, NMR) show conservation of the backbone trace. |
Experimental Workflows: A Practical Guide
The successful application of 5-F-Nva requires careful experimental design and execution. Below are two field-proven protocols for its incorporation.
Protocol 1: In Vivo Incorporation via Leucine Auxotrophy
This method is robust for achieving high levels of global substitution in proteins expressed in E. coli. The trustworthiness of this protocol lies in the biological selection pressure: the cell must incorporate 5-F-Nva to synthesize essential proteins and survive.
Core Principle: Utilize an E. coli strain that cannot synthesize its own leucine (a leucine auxotroph, leu-). By providing a defined growth medium with a limited amount of leucine for initial growth and then introducing an excess of 5-F-Nva, the cell's translational machinery is forced to incorporate the analog.
Step-by-Step Methodology:
-
Strain and Plasmid:
-
Use a leucine auxotrophic E. coli strain (e.g., BL21(DE3) leuB-).
-
Transform this strain with an expression plasmid containing your gene of interest under a tightly controlled promoter (e.g., T7).
-
-
Media Preparation:
-
Prepare M9 minimal medium. This is critical as rich media (like LB) contain leucine.
-
Supplement the M9 medium with all necessary nutrients EXCEPT leucine. Include glucose (as a carbon source), MgSO4, CaCl2, and a trace metals solution.
-
-
Starter Culture:
-
Inoculate 5-10 mL of supplemented M9 medium containing a limiting amount of L-leucine (e.g., 20 µg/mL) and the appropriate antibiotic.
-
Grow overnight at 37°C with vigorous shaking.
-
-
Main Culture Growth:
-
Inoculate a larger volume (e.g., 1 L) of the same M9 medium (with 20 µg/mL L-leucine) with the overnight culture.
-
Grow at 37°C until the optical density at 600 nm (OD600) reaches ~0.5-0.6. This indicates the cells are in the mid-log phase and the initial leucine supply is nearly depleted.
-
-
Induction and Analog Addition:
-
Centrifuge the cells to pellet them and gently wash with M9 medium containing no leucine to remove any residual amount.
-
Resuspend the cell pellet in fresh, pre-warmed M9 medium lacking leucine.
-
Add 5-Fluoro-L-norvaline to a final concentration of 100-150 µg/mL.
-
Immediately induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to the standard final concentration (e.g., 0.4 - 1.0 mM).
-
-
Expression and Harvest:
-
Continue to incubate the culture for 3-5 hours at a reduced temperature (e.g., 25-30°C) to improve protein folding.
-
Harvest the cells by centrifugation. The protein can now be purified using standard methods.
-
Protocol 2: In Vitro Incorporation using Cell-Free Protein Synthesis (CFPS)
CFPS offers unparalleled control over the reaction environment, making it ideal for incorporating toxic ncAAs or for applications requiring high purity.[9][10][11] The open nature of the system ensures that the added 5-F-Nva is the only available option for the LeuRS.[10][12]
Core Principle: Use a cell extract (e.g., E. coli S30 extract) that contains all the necessary translational machinery but remove the endogenous pool of canonical amino acids. A master mix is then prepared with all components, substituting L-leucine with 5-F-Nva.
Step-by-Step Methodology:
-
System Preparation:
-
Utilize a commercial CFPS kit (e.g., PURE system or S30-based systems). For this application, choose a system that allows for the customization of the amino acid mixture.
-
If preparing your own S30 extract, ensure endogenous amino acids are removed via dialysis or size-exclusion chromatography.[12]
-
-
Reaction Mixture Assembly:
-
On ice, prepare the reaction master mix according to the manufacturer's protocol.
-
Prepare a custom amino acid mixture containing all 19 canonical amino acids (at the recommended concentration) but completely omitting L-leucine.
-
In a separate tube, add your expression plasmid or linear DNA template to the reaction.
-
Add the custom 19-amino acid mix to the reaction.
-
Add 5-Fluoro-L-norvaline to the desired final concentration (typically 1-2 mM).
-
-
Incubation:
-
Incubate the reaction at the recommended temperature (e.g., 30°C) for 2-6 hours in a thermocycler or incubator.
-
-
Analysis:
-
The resulting protein can be immediately analyzed by SDS-PAGE, Western blot, or used for functional assays. No purification from cellular components is necessary, though purification from reaction components may be desired.
-
Verification and Characterization
Authoritative validation of 5-F-Nva incorporation is essential.
-
Mass Spectrometry (MS): This is the gold standard for confirming incorporation. Intact protein analysis will show a mass shift corresponding to the number of substitutions (Mass of F - Mass of H for each substitution). Peptide mass fingerprinting (after tryptic digest) can pinpoint the exact locations of incorporation.
-
19F Nuclear Magnetic Resonance (NMR): Fluorine has a spin-1/2 nucleus and 100% natural abundance, making it an excellent NMR probe.[7] A 19F NMR spectrum of the purified protein will show distinct peaks for each unique chemical environment of the incorporated 5-F-Nva, providing powerful insights into protein structure, dynamics, and ligand binding.[7][8][13]
-
X-ray Crystallography: Determining the high-resolution structure of the fluorinated protein can reveal the precise atomic consequences of the substitution, including changes in side-chain packing and local conformation.
Conclusion and Future Directions
5-Fluoro-L-norvaline is a powerful and versatile tool in the protein engineer's arsenal. Its mechanism of action, centered on leveraging endogenous translational machinery for incorporation and subtly perturbing hydrophobic cores, allows for the rational design of hyper-stabilized proteins and the creation of sensitive biophysical probes. The continued development of more specific orthogonal aaRS/tRNA pairs will further expand the utility of 5-F-Nva, enabling site-specific incorporation and reducing off-target effects.[14][15] As our understanding of the nuanced interplay between fluorine's unique chemistry and protein structure deepens, 5-F-Nva and other fluorinated analogs will undoubtedly play a central role in the development of next-generation protein therapeutics, diagnostics, and engineered enzymes.
References
- Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains. (2018). Methods in Molecular Biology.
- Cell-Free Protein Synthesis. (2020). protocols.io.
- Incorporation of non-canonical amino acids. (n.d.).
- Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (n.d.).
- Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (2020). Frontiers in Bioengineering and Biotechnology.
- Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains. (2018). PubMed.
- Incorporation of non-canonical amino acids into proteins in yeast. (2024). Semantic Scholar.
- Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. (n.d.). Columbia University.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.
- In Vivo Incorporation of Multiple Noncanonical Amino Acids into Proteins. (n.d.).
- Fluorine labeling of proteins for NMR studies. (2020). UCLA.
- Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues. (n.d.).
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (n.d.).
- Incorporation of synthetic amino acids into proteins
- Fluorine: A new element in protein design. (n.d.).
- Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. (2015). PubMed.
- Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects. (2009).
- Fluoro amino acids: A rarity in nature, yet a prospect for protein engineering. (2025).
- Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. (n.d.).
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (2014).
- Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. (1997). PubMed.
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biological role of 5-Fluoro-L-norvaline as an unnatural amino acid
Title: Engineering the Hydrophobic Core: The Biological Role and Application of 5-Fluoro-L-norvaline in Protein Science
Executive Summary
The expansion of the genetic code through non-canonical amino acids (ncAAs) has provided researchers with unprecedented tools to probe, manipulate, and enhance protein function. Among these, 5-Fluoro-L-norvaline (5-FNV) has emerged as a critical aliphatic building block. By substituting a single terminal hydrogen atom with fluorine on the norvaline side chain, 5-FNV introduces unique physicochemical properties—namely, high electronegativity and altered lipophilicity—without inducing the severe steric clashes associated with bulkier perfluorinated analogs[1].
This technical guide explores the biological role of 5-FNV, detailing its mechanisms of action as a metabolic inhibitor, its utility as a highly sensitive 19 F NMR probe, and the self-validating protocols required for its successful translational incorporation into recombinant proteins.
Physicochemical & Structural Profiling
To understand the biological utility of 5-FNV, one must first examine the causality of its structural design. Fluorine is often termed a "bioisostere" of hydrogen. The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). When 5-FNV is incorporated into a protein's hydrophobic core, it mimics the spatial footprint of natural aliphatic amino acids (like valine, leucine, or isoleucine)[1].
However, fluorine is the most electronegative element. The highly polarized C-F bond alters the local dipole moment, increases the hydrophobicity of the side chain, and renders the terminal carbon highly resistant to oxidative metabolic degradation.
Table 1: Comparative Analysis of Aliphatic Amino Acid Analogs
| Amino Acid | Terminal Modification | Steric Impact | Hydrophobicity | Primary Biological Utility |
| L-Norvaline | Unmodified methyl (-CH 3 ) | Baseline | Baseline | Bacterial research, baseline protein synthesis |
| 5-Fluoro-L-norvaline | Single fluorine (-CH 2 F) | Minimal (F mimics H) | Moderately Increased | 19 F NMR probe, metabolic inhibitor, folding studies |
| 4-Fluoroleucine | β -carbon fluorine | Alters backbone dynamics | Increased | Cellular uptake, structural perturbation |
| Hexafluoro-DL-valine | Six fluorines (-CF 3 x2) | High (Bulky, lipophilic) | Highly Increased | High thermal stability, industrial biocatalysis |
Data synthesized from comparative structural studies of fluorinated amino acids[1].
Mechanisms of Biological Action
Metabolic Inhibition via Fluorine Substitution
In native biological systems, aliphatic amino acids are susceptible to metabolic breakdown via transamination and subsequent oxidative decarboxylation. L-Norvaline is readily metabolized by these pathways. However, the introduction of the terminal fluorine in 5-FNV disrupts enzyme binding. The electronegativity of the fluorine atom draws electron density away from the carbon backbone, resisting the formation of metabolic intermediates. Consequently, 5-FNV acts as a competitive metabolic inhibitor, stalling the enzymes that would typically degrade branched-chain amino acids[1].
Translational Incorporation
The biological role of 5-FNV in engineered systems relies on the promiscuity of endogenous aminoacyl-tRNA synthetases (aaRS). Specifically, methionyl-, leucyl-, and isoleucyl-tRNA synthetases can misactivate 5-FNV and charge it onto their respective tRNAs. By utilizing auxotrophic bacterial strains (e.g., E. coli strains deficient in leucine or isoleucine biosynthesis), researchers can force the translational machinery to incorporate 5-FNV at specific codons. This residue-specific incorporation is a powerful method for global labeling of hydrophobic cores[2].
Figure 1: Workflow for residue-specific incorporation of 5-Fluoro-L-norvaline via auxotrophic expression.
Application: 19 F NMR Spectroscopy
The most prominent application of 5-FNV is its use as a probe in 19 F Nuclear Magnetic Resonance (NMR) spectroscopy[2].
The Causality of Choice: Why use 5-FNV for NMR?
-
Zero Background: Native biological systems contain virtually no covalently bound fluorine. Therefore, any signal detected originates exclusively from the incorporated 5-FNV.
-
High Sensitivity: The 19 F nucleus has a 100% natural abundance and a gyromagnetic ratio nearly as high as the proton ( 1 H), making it highly sensitive to local chemical environments.
-
Conformational Non-Disruption: Because the single fluorine atom does not cause steric clashes, the protein maintains its native fold. As the protein undergoes conformational changes or binds to a ligand, the chemical shift of the 5-FNV fluorine atom changes dramatically, providing a real-time, pristine window into protein dynamics[2].
Figure 2: Application of 5-FNV in 19F NMR spectroscopy for resolving protein dynamics and ligand interactions.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in controls ensure that any failure in incorporation or signal detection can be immediately diagnosed.
Protocol A: Residue-Specific Incorporation of 5-FNV
Objective: Express a target protein with 5-FNV globally replacing leucine/isoleucine residues.
-
Strain Preparation: Transform a target plasmid (e.g., pET vector) into a leucine-auxotrophic E. coli expression strain.
-
Initial Growth: Inoculate a starter culture in M9 minimal media supplemented with all 20 natural amino acids (including 50 mg/L L-leucine). Grow at 37°C until OD 600 reaches 0.8.
-
Depletion Phase (The Causality): Centrifuge the cells (4000 x g, 10 min) and wash twice with M9 minimal media lacking leucine. Reasoning: This removes all natural leucine, creating a biological bottleneck. The ribosome will stall at leucine codons unless an analog is provided.
-
Resuspension & Spike-in: Resuspend the pellet in M9 media lacking leucine but supplemented with 1 mM 5-Fluoro-L-norvaline.
-
Induction: Add 1 mM IPTG to induce protein expression. Express for 4-6 hours at 30°C.
-
Self-Validation Control: Run a parallel culture where neither leucine nor 5-FNV is added. If the auxotrophy is strict, this negative control should yield zero target protein expression, validating that any protein produced in the main culture has successfully incorporated 5-FNV.
-
Purification: Lyse cells and purify via standard Ni-NTA affinity chromatography.
Protocol B: 19 F NMR Sample Preparation and Acquisition
Objective: Acquire high-resolution structural data from the 5-FNV labeled protein.
-
Buffer Exchange: Dialyze the purified 5-FNV protein into an NMR-compatible buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 50 mM NaCl) prepared in 10% D 2 O / 90% H 2 O. Reasoning: The D 2 O is required to provide a lock signal for the NMR spectrometer.
-
Concentration: Concentrate the protein to approximately 0.5 - 1.0 mM using a centrifugal filter unit.
-
Internal Standard Addition: Add 1 mM Trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm). Reasoning: TFA provides a sharp, unambiguous peak to calibrate the spectrum and validate that the spectrometer is tuned correctly to the 19 F frequency.
-
Data Acquisition: Acquire 1D 19 F spectra at 298 K using a probe tuned to the fluorine frequency (e.g., 470 MHz on a 500 MHz magnet). Apply proton decoupling ( 1 H-decoupled 19 F NMR) to collapse multiplet signals caused by J-coupling between the fluorine and adjacent aliphatic protons, yielding a single sharp peak per unique 5-FNV environment.
Conclusion
5-Fluoro-L-norvaline represents a masterclass in rational chemical biology. By leveraging the subtle steric mimicry and profound electronegativity of the fluorine atom, researchers can bypass metabolic degradation and trick the native translational machinery. Once incorporated, 5-FNV transforms the protein into a highly sensitive, zero-background transmitter for NMR spectroscopy, allowing scientists to map the hidden dynamics of hydrophobic cores and accelerate structure-based drug design.
References
-
Freie Universität Berlin / Vukelić, S. (2017). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. (Dissertation detailing the synthesis, properties, and 19 F NMR applications of fluorinated amino acids including 5-fluoronorvaline). Retrieved from:[Link]
Sources
In Vivo Metabolism of 5-Fluoro-L-Norvaline in Microbial Cells: A Technical Guide to Xenobiotic Incorporation and Proteomic Adaptation
Executive Summary & Chemical Rationale
The integration of fluorinated amino acids into microbial metabolism represents a critical frontier in synthetic biology, protein engineering, and antimicrobial drug development. 5-Fluoro-L-norvaline (5-FNV) , a non-canonical fluorinated analogue of the amino acid norvaline, serves as a powerful probe for understanding stereospecific biological interactions and targeted enzyme inhibition[1].
Recent synthetic advancements, particularly the deconstructive fluorination of cyclic amines (such as L-pipecolic acid derivatives), have streamlined the synthesis of 5-FNV, achieving a 68% yield in just three steps—a significant optimization over traditional seven-step methods[2]. This whitepaper dissects the in vivo metabolic trajectory of 5-FNV in microbial cells, detailing its cellular uptake, translational misincorporation, and the adaptive evolutionary mechanisms microbes employ to survive extreme fluorinated xenobiotic stress.
Mechanistic Causality: Uptake and Metabolic Disruption
When introduced to microbial cultures, 5-FNV acts as a potent competitive inhibitor of endogenous amino acid metabolism[1]. The L-enantiomer is preferentially recognized by microbial amino acid transporters (such as branched-chain amino acid permeases) and aminoacyl-tRNA synthetases[1]. Because fluorine alters the electronic properties and hydrophobicity of the terminal carbon without significantly increasing steric bulk, 5-FNV easily bypasses the initial quality control checkpoints of the cell.
Once intracellular, 5-FNV is erroneously activated by aminoacyl-tRNA synthetases and misincorporated into the bacterial proteome during ribosomal translation[3]. This misincorporation disrupts the hydrophobic core packing of nascent proteins, leading to widespread protein misfolding, decreased RNA/DNA synthesis, and ultimately, cell cycle arrest[3]. The causality of this toxicity lies in the high electronegativity of fluorine, which alters the electrostatic potential of cellular membranes and disrupts critical non-covalent intermolecular forces (such as van der Waals interactions) within folded proteins[3][4].
Fig 1. Mechanistic pathway of 5-FNV uptake, misincorporation, and subsequent microbial toxicity.
Adaptive Laboratory Evolution (ALE) to Fluorinated Stress
While acute exposure to fluorinated amino acids is highly toxic, long-term exposure can drive remarkable evolutionary adaptations. Adaptive Laboratory Evolution (ALE) experiments have demonstrated that microbes like Escherichia coli can be engineered to tolerate and even utilize fluorinated amino acids to build biomass[4].
Over hundreds of generations (e.g., 678 to 825 generations observed for related fluorinated indoles), microbes undergo large-scale genetic rearrangements[4]. These compensatory mutations primarily target regulatory networks, membrane integrity, and protein folding quality control systems. By rewiring these pathways, the cells repurpose toxic fluorinated metabolites into essential substrates for proteome-wide incorporation, effectively creating a synthetic life form capable of thriving on xeno-nutrients[4].
Self-Validating Experimental Protocols
To rigorously study 5-FNV metabolism, experimental designs must be self-validating, pairing phenotypic observation with direct molecular tracking.
Protocol 1: In-cell 19F NMR Spectroscopy for Real-Time Tracking
Rationale: 19F NMR is the gold standard for tracking fluorinated metabolites because fluorine-19 has a high relative sensitivity (83% of 1H), a broad chemical shift range, and virtually zero background signal in natural biological systems[5].
-
Culture Preparation: Grow E. coli in M9 minimal media to an OD600 of 0.6. Deplete endogenous branched-chain amino acids by switching to a customized dropout medium for 30 minutes.
-
5-FNV Spiking: Introduce 5-Fluoro-L-norvaline at a sub-lethal concentration (determined via prior MIC assays, typically 1-5 mM).
-
Isotope Labeling (Optional): Co-administer 15N-labeled precursors if multi-nuclear NMR cross-validation is required to resolve complex protein spectra[5].
-
NMR Acquisition: Transfer the live cell suspension to an NMR tube. Acquire 19F NMR spectra at 298K using a spin-echo sequence to filter out broad macromolecular background signals. Track the disappearance of the free 5-FNV peak and the emergence of protein-bound 5-FNV resonances over 8-24 hours[5].
-
Validation: Lyse the cells and perform LC-MS/MS on the proteomic fraction to confirm the exact sequence locations of 5-FNV misincorporation.
Fig 2. Self-validating experimental workflow for tracking 5-FNV metabolism using in-cell 19F NMR.
Protocol 2: Adaptive Laboratory Evolution (ALE) Workflow
Rationale: To generate 5-FNV tolerant strains, selective pressure must be applied gradually to allow compensatory mutations without collapsing the population.
-
Inoculation: Seed wild-type E. coli in minimal media containing a highly diluted, sub-inhibitory concentration of 5-FNV.
-
Serial Passaging: Monitor OD600. Once the culture reaches the late exponential phase, transfer 1% of the population to fresh media with an incrementally higher concentration of 5-FNV.
-
Genomic Checkpoints: Every 50 generations, cryopreserve the population and perform whole-genome sequencing (WGS) to map emerging mutations in membrane transport and chaperone proteins[4].
-
Phenotypic Confirmation: Cultivate the evolved strain in high 5-FNV media and quantify the incorporation rate using the 19F NMR protocol described above.
Quantitative Data Summaries
| Parameter / Metric | Observation / Value | Mechanistic Implication |
| Synthesis Yield (5-FNV) | 68% (from L-pipecolic acid) | Deconstructive fluorination drastically shortens synthesis from 7 steps to 3 steps[2]. |
| Microbial Toxicity Mechanism | Enzyme inhibition & Cell cycle arrest | Misincorporation disrupts RNA/DNA synthesis and protein folding[1][3]. |
| 19F NMR Sensitivity | 83% relative to 1H | Enables high-resolution, zero-background tracking of 5-FNV in vivo[5]. |
| ALE Adaptation Timeline | ~600 - 850 generations | Extensive genomic rewiring is required to tolerate fluorinated amino acid loads[4]. |
References
- 5-Fluoronorvaline | 367-38-4 Source: Benchchem URL
- Deconstructive fluorination of cyclic amines by carbon-carbon cleavage Source: NIH PMC URL
- (PDF)
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI URL
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact Source: NIH PMC URL
Sources
- 1. 5-Fluoronorvaline | 367-38-4 | Benchchem [benchchem.com]
- 2. Deconstructive fluorination of cyclic amines by carbon-carbon cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of 5-Fluoro-L-norvaline Derivatives
Introduction: The Strategic Incorporation of Fluorine in Amino Acid-Based Drug Discovery
In the landscape of modern medicinal chemistry, the selective incorporation of fluorine into bioactive molecules represents a powerful strategy for optimizing pharmacological properties.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] This guide focuses on the pharmacological potential of a specific class of fluorinated amino acids: 5-Fluoro-L-norvaline derivatives.
L-norvaline, a non-proteinogenic amino acid and an isomer of valine, is a known inhibitor of the enzyme arginase.[4][5] By inhibiting arginase, L-norvaline effectively increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[6] This mechanism has positioned L-norvaline as a compound of interest for therapeutic applications in cardiovascular diseases and neurodegenerative disorders like Alzheimer's disease.[7][8]
The central hypothesis underpinning the development of 5-Fluoro-L-norvaline derivatives is that the introduction of a fluorine atom at the terminal (5th) position of the L-norvaline scaffold will modulate its pharmacological profile. This could manifest as enhanced potency, improved metabolic stability, or altered target selectivity. This guide provides a comprehensive overview of the synthesis, hypothesized mechanism of action, potential therapeutic applications, and detailed experimental protocols for the evaluation of these promising compounds.
Synthesis of 5-Fluoro-L-norvaline Derivatives: A General Overview
The synthesis of fluorinated amino acids can be a challenging endeavor, often requiring specialized fluorinating reagents and multi-step reaction sequences.[9] While specific protocols for 5-Fluoro-L-norvaline are not extensively reported in the literature, a plausible synthetic route can be devised based on established methods for the preparation of other fluorinated amino acids.[10][11]
A common strategy involves the use of a chiral nickel(II) complex of a glycine Schiff base, which can be alkylated with a suitable fluorinated electrophile.[9]
Hypothetical Synthetic Scheme for Fmoc-Protected 5-Fluoro-L-norvaline
Caption: A plausible synthetic route to Fmoc-5-Fluoro-L-norvaline.
Pharmacological Properties and Mechanism of Action
The primary pharmacological activity of 5-Fluoro-L-norvaline derivatives is expected to be the inhibition of arginase, mirroring the action of the parent compound, L-norvaline.[4] Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[6] In pathological conditions characterized by elevated arginase activity, L-arginine is shunted towards the production of urea and ornithine, thereby limiting its availability for NO synthesis.[6] This "L-arginine steal" can lead to endothelial dysfunction and contribute to the progression of various diseases.
By inhibiting arginase, 5-Fluoro-L-norvaline would increase the intracellular pool of L-arginine available to NOS, leading to enhanced NO production. The fluorine atom at the 5-position may enhance the binding affinity of the molecule to the active site of arginase, potentially leading to more potent inhibition compared to L-norvaline.
Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.
Quantitative Data Summary
As 5-Fluoro-L-norvaline is a novel compound class, extensive quantitative data is not yet available in the public domain. The following table provides a template for summarizing key pharmacological parameters that should be determined during the evaluation of these derivatives.
| Derivative | Arginase Inhibition IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) (MTT Assay, 48h) |
| 5-Fluoro-L-norvaline | To be determined | HUVEC | To be determined |
| L-norvaline (Reference) | Literature value | HUVEC | >125 µM [12] |
| Derivative 1 | To be determined | SH-SY5Y | To be determined |
| Derivative 2 | To be determined | SH-SY5Y | To be determined |
Conclusion and Future Directions
5-Fluoro-L-norvaline derivatives represent a promising new class of compounds with the potential to modulate the arginase-NO pathway. The strategic incorporation of fluorine may lead to enhanced potency and improved pharmacokinetic properties compared to the parent molecule, L-norvaline. The experimental protocols outlined in this guide provide a robust framework for the comprehensive pharmacological evaluation of these derivatives.
Future research should focus on the synthesis and screening of a library of 5-Fluoro-L-norvaline derivatives to establish structure-activity relationships. Promising lead compounds should then be advanced to in vivo models of cardiovascular and neurodegenerative diseases to validate their therapeutic potential.
References
- Crujeiras, P. A., & Fustero, S. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters, 7(16), 3461–3464.
- Mykhailiuk, P. K. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 96, 132338.
- Neumaier, F. M., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.
- Neumaier, F. M., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 376–383.
- Goti, A. (2018). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin.
- Sasaki, R., et al. (2016). Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. Gastric Cancer, 19(3), 779–788.
- Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 56, 133–140.
- LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
- Ilardi, E. A., & Tota, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381.
- Pokrovskiy, M. V., et al. (2012). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. ISRN Pharmacology, 2012, 510857.
- Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
- Lee, C., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(3), 1345–1364.
- Gu, Q., & Beier, P. (2024).
- Polis, B., et al. (2019).
- Espinoza-Hicks, J. C., et al. (2023).
- Houghton, J. A., et al. (1987). Cytotoxicity of floxuridine and 5-fluorouracil in human T-lymphoblast leukemia cells: enhancement by leucovorin.
- Smaill, J. B., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. Journal of Medicinal Chemistry, 66(22), 15386–15406.
-
Grokipedia. (n.d.). Norvaline. Retrieved from [Link]
- LifeTein. (2025, May). LifeTein Peptide Blog.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 11. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 12. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Residue-Specific Incorporation of 5-Fluoro-L-norvaline into Recombinant Proteins
Target Audience: Protein Engineers, Structural Biologists, and Biopharmaceutical Developers Methodology: Selective Pressure Incorporation (SPI) via Auxotrophic Expression
Introduction & Mechanistic Rationale
The integration of fluorinated non-canonical amino acids (ncAAs) into recombinant proteins is a transformative strategy in protein engineering. Fluorination can dramatically alter a protein's biophysical landscape, conferring1[1].
5-Fluoro-L-norvaline (5-F-Nva) is a synthetic, monofluorinated aliphatic amino acid[2]. Because of its linear chain and terminal fluorine atom, it serves as a highly effective isosteric surrogate for branched-chain canonical amino acids (cAAs) like Leucine (Leu) and Isoleucine (Ile). Unlike bulky trifluoromethylated analogs that can cause severe steric clashes within hydrophobic cores, the single fluorine substitution in 5-F-Nva minimally perturbs the van der Waals volume while significantly modulating the local dipole moment and hydrophobicity.
To incorporate 5-F-Nva, we utilize Selective Pressure Incorporation (SPI) [3]. This top-down approach exploits the inherent substrate promiscuity of endogenous aminoacyl-tRNA synthetases (aaRS)—specifically Leucyl-tRNA synthetase (LeuRS) and Isoleucyl-tRNA synthetase (IleRS). Because the aaRS cannot perfectly discriminate between the native cAA and 5-F-Nva,4[4].
System Dynamics: The SPI Mechanism
The success of this protocol relies on competitive binding kinetics. The endogenous aaRS has a naturally higher catalytic efficiency ( kcat/KM ) for its cognate cAA than for 5-F-Nva. Therefore, absolute depletion of the cAA is the fundamental causal requirement for high-yield incorporation.
Figure 1: Mechanism of Selective Pressure Incorporation (SPI) of 5-F-Nva via endogenous aaRS promiscuity.
Quantitative Data: Amino Acid Properties & Mass Shifts
To validate the incorporation of 5-F-Nva, researchers must rely on High-Resolution Mass Spectrometry (HRMS). The table below outlines the expected mass shifts when 5-F-Nva replaces native residues.
| Amino Acid | Chemical Formula (Residue) | Monoisotopic Mass (Residue) | Target Auxotrophy | Typical Incorporation Rate |
| Leucine (cAA) | C6H11NO | 113.08 Da | N/A | 100% |
| Isoleucine (cAA) | C6H11NO | 113.08 Da | N/A | 100% |
| Norvaline (ncAA) | C5H9NO | 99.07 Da | Leu / Ile | >95% |
| 5-Fluoro-L-norvaline | C5H8FNO | 117.06 Da | Leu / Ile | 70 - 90% |
Note: Successful incorporation of a single 5-F-Nva residue in place of Leucine or Isoleucine results in a +3.98 Da mass shift per substitution.
Experimental Workflow & Protocol
The following protocol details a self-validating system for the global, residue-specific incorporation of 5-F-Nva using a media-shift methodology[5].
Figure 2: Experimental workflow for Media Shift and 5-F-Nva incorporation.
Phase 1: Preparation of Reagents
-
Expression Host: Procure an E. coli auxotrophic strain deficient in the biosynthesis of the target amino acid (e.g., E. coli ΔleuB for Leucine auxotrophy, or ΔilvA for Isoleucine).
-
Media: Prepare M9 Minimal Media supplemented with 0.4% glucose, 1 mM MgSO4 , 0.1 mM CaCl2 , and trace elements.
-
19-AA Supplement: Prepare a mixture of 19 canonical amino acids (excluding the target cAA, e.g., Leucine) at 50 mg/L each.
-
5-F-Nva Stock: Dissolve 5-Fluoro-L-norvaline in sterile ddH2O (or mild base if solubility is poor) to a stock concentration of 100 mM. Filter sterilize.
Phase 2: Cell Culture and The Media Shift
-
Inoculation: Transform your expression plasmid into the auxotrophic strain. Grow an overnight starter culture in LB media.
-
Limiting Growth: Inoculate 1 L of M9 Minimal Media containing the 19-AA supplement and a limiting concentration (0.05 mM) of the target cAA (Leucine). Incubate at 37°C, 250 rpm.
-
Monitoring Depletion: Monitor the OD600 . The growth will naturally plateau between OD600 0.8–1.0 as the limiting cAA is exhausted from the media.
-
Washing (Critical Step): Harvest the cells by centrifugation (4,000 × g, 15 min, 4°C). Wash the cell pellet twice with cold 0.9% NaCl.
-
Causality: This step physically removes trace amounts of the cAA. Because the aaRS strongly prefers the native cAA, even micromolar residual concentrations will outcompete the millimolar 5-F-Nva, drastically reducing incorporation efficiency.
-
Phase 3: Incorporation and Expression
-
Resuspension: Resuspend the washed pellet in 1 L of fresh M9 Minimal Media containing the 19-AA supplement and 1.5 mM 5-Fluoro-L-norvaline .
-
Equilibration: Incubate the culture for 30 minutes at the desired expression temperature (e.g., 25°C).
-
Causality: This allows intracellular uptake of 5-F-Nva and charging onto the respective tRNAs before the metabolic burden of recombinant expression begins.
-
-
Induction: Add IPTG (0.5–1.0 mM) to induce protein expression. Express for 6–12 hours.
Phase 4: Self-Validating Quality Control
-
Purification: Lyse the cells and purify the protein using standard Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS Validation: Subject the purified intact protein to LC-ESI-MS. Calculate the incorporation efficiency by comparing the peak intensity of the fully fluorinated mass against any partially unfluorinated or native peaks.
Troubleshooting & Optimization
Understanding the causality behind typical failure modes is essential for optimizing ncAA incorporation[6]:
-
Issue: Low Incorporation Efficiency (<70%)
-
Cause: Incomplete depletion of the cAA during the media shift, or poor competitive binding of 5-F-Nva to the aaRS.
-
Solution: Increase the stringency of the wash steps (3 washes instead of 2). Increase the concentration of 5-F-Nva in the expression media to 3.0 mM to force competitive saturation of the aaRS active site.
-
-
Issue: Protein Misfolding or Inclusion Body Formation
-
Cause: While 5-F-Nva is isosteric, the altered electronegativity of the fluorine atom can disrupt native hydrophobic packing kinetics, leading to aggregation.
-
Solution: Lower the post-induction expression temperature to 18°C to slow translation rates, allowing the fluorinated core more time to fold properly. Co-expression with chaperone plasmids (e.g., GroEL/ES) can also rescue solubility.
-
-
Issue: Premature Growth Arrest Before Induction
-
Cause: The limiting cAA concentration in Phase 2 was too low, starving the cells before they reached an adequate biomass for protein yield.
-
Solution: Titrate the limiting cAA concentration in the initial M9 media (range: 0.04 mM to 0.08 mM) to find the exact concentration that yields an OD600 of 0.8 upon exhaustion.
-
References
- MDPI.
- PMC / NIH. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- ACS Publications.
- ACS Publications. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?
- MPG.PuRe.
- D-NB.info.
Sources
Probing Protein Dynamics with Atomic Precision: A Guide to 19F NMR Spectroscopy using 5-Fluoro-L-norvaline
Introduction: Unveiling the Invisible Motions of Proteins
In the intricate world of cellular biology, proteins are not static entities. They are dynamic machines that constantly fluctuate through a landscape of conformational states to perform their functions. Understanding these motions is paramount for elucidating biological mechanisms and for the rational design of therapeutics.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing these dynamics at atomic resolution.[1] While traditional ¹H, ¹³C, and ¹⁵N NMR have been the workhorses of structural biology, the unique properties of the fluorine-19 (¹⁹F) nucleus offer a highly sensitive and background-free window into the inner workings of proteins.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹⁹F NMR spectroscopy, with a specific focus on employing the non-canonical amino acid 5-Fluoro-L-norvaline as a probe to investigate protein dynamics. We will delve into the principles of the technique, provide detailed protocols for protein labeling and NMR data acquisition, and discuss the interpretation of the resulting data.
The ¹⁹F NMR Advantage: A Sensitive Reporter in a Silent World
The utility of ¹⁹F NMR in studying biological macromolecules stems from several key advantages:
-
Exceptional Sensitivity: The ¹⁹F nucleus possesses a high gyromagnetic ratio, second only to ¹H, and has a natural abundance of 100%, leading to a strong NMR signal.[3]
-
Background-Free Spectra: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from interfering signals from the protein or other cellular components.[3][4] This allows for the unambiguous detection of the incorporated ¹⁹F probe.
-
Large Chemical Shift Anisotropy (CSA): The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[2] Even subtle changes in protein conformation, ligand binding, or solvent exposure can induce significant and easily detectable changes in the ¹⁹F chemical shift.[2]
-
Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative modification, often having a minimal impact on the protein's structure and function.[3]
5-Fluoro-L-norvaline: A Versatile Probe for Aliphatic Environments
While fluorinated aromatic amino acids have been widely used, aliphatic probes like 5-Fluoro-L-norvaline offer a unique opportunity to explore the dynamics of non-aromatic regions of a protein, such as the hydrophobic core or protein-protein interfaces. Norvaline is an analog of leucine, and its fluorinated counterpart can be biosynthetically incorporated in place of leucine residues. This allows for the site-specific introduction of a ¹⁹F probe into regions rich in aliphatic side chains, which are often crucial for protein folding, stability, and interactions. The toxicity of non-standard amino acids can be a concern, and it has been shown that norvaline can be toxic to E. coli when the editing function of leucyl-tRNA synthetase is inactivated.[5] This suggests that careful control of the expression conditions is necessary when incorporating 5-Fluoro-L-norvaline.
Experimental Workflow: From Gene to Spectrum
The overall workflow for a ¹⁹F NMR experiment using 5-Fluoro-L-norvaline can be broken down into several key stages:
Figure 1: A schematic overview of the experimental workflow for studying protein dynamics using ¹⁹F NMR with 5-Fluoro-L-norvaline.
Detailed Protocols
PART 1: Biosynthetic Incorporation of 5-Fluoro-L-norvaline
Rationale: This protocol is designed for the efficient incorporation of 5-Fluoro-L-norvaline into a target protein expressed in E. coli. To maximize incorporation and minimize toxicity, a leucine auxotrophic strain is recommended. This strain cannot synthesize its own leucine, making it dependent on the leucine (or its analog, 5-fluoro-L-norvaline) supplied in the growth medium.
Materials:
-
E. coli expression strain (leucine auxotroph, e.g., DL39(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium supplemented with necessary nutrients (excluding leucine).
-
5-Fluoro-L-norvaline (ensure high purity).
-
L-leucine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Antibiotics corresponding to the expression plasmid.
Protocol:
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium (supplemented with all necessary amino acids except leucine, and the appropriate antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.
-
Growth Monitoring: Grow the culture at 37°C with vigorous shaking. Monitor the OD₆₀₀ regularly.
-
Induction and Labeling: When the OD₆₀₀ reaches 0.6-0.8, perform the following steps:
-
Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Gently resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium lacking leucine but supplemented with 5-Fluoro-L-norvaline. A starting concentration of 100-200 mg/L of 5-Fluoro-L-norvaline is recommended, but this may need to be optimized for your specific protein to balance incorporation efficiency and cell toxicity.
-
To aid in cell viability and ensure some level of protein expression, a small amount of L-leucine (e.g., 10-20 mg/L) can be added. This will result in a mixed population of labeled and unlabeled protein, which can be assessed by mass spectrometry.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Lower temperatures often improve protein folding and can mitigate the toxic effects of the non-canonical amino acid.
-
Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
-
Purification: Purify the labeled protein using your standard protocol. It is crucial to verify the incorporation of 5-Fluoro-L-norvaline by mass spectrometry.
PART 2: ¹⁹F NMR Data Acquisition
Rationale: A simple one-dimensional (1D) ¹⁹F NMR experiment is often sufficient to obtain high-quality data due to the lack of background signals.[3] More advanced experiments, such as relaxation dispersion, can be used to probe dynamic processes on the microsecond to millisecond timescale.
Materials:
-
Purified 5-Fluoro-L-norvaline labeled protein.
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0) containing 5-10% D₂O for the field-frequency lock.
-
NMR spectrometer equipped with a ¹⁹F-capable probe.
Protocol: 1D ¹⁹F NMR
-
Sample Preparation: Prepare the protein sample to a concentration of 25-100 µM in the NMR buffer.
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel of the probe.
-
Lock the spectrometer on the D₂O signal.
-
Set the temperature to the desired value for your experiment.
-
-
Acquisition Parameters:
-
Use a simple pulse-acquire sequence.
-
Set the spectral width to cover the expected range of ¹⁹F chemical shifts for fluoroaliphatic groups (typically a wider range than for protons).
-
The number of scans will depend on the protein concentration and the desired signal-to-noise ratio.
-
Proton decoupling is generally not required for simple 1D spectra as the ¹H-¹⁹F J-couplings are often smaller than the linewidths.[1]
-
Table 1: Typical ¹⁹F NMR Acquisition Parameters
| Parameter | Typical Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher fields provide better sensitivity and dispersion. |
| Temperature | 298 K (25°C) | Can be varied to study temperature-dependent dynamics. |
| Protein Concentration | 25 - 100 µM | Lower concentrations are feasible due to high ¹⁹F sensitivity. |
| Spectral Width | 50-100 ppm | To ensure all ¹⁹F signals are captured. |
| Number of Scans | 1024 - 8192 | Dependent on sample concentration and desired S/N. |
| Relaxation Delay | 1-2 seconds | Allows for sufficient relaxation of the ¹⁹F spins. |
PART 3: Advanced NMR for Dynamic Studies: Relaxation Dispersion
Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are powerful tools for characterizing conformational exchange processes on the µs-ms timescale.[2] These experiments measure the effective transverse relaxation rate (R₂eff) as a function of the frequency of a train of refocusing pulses.
Figure 2: The principle of CPMG relaxation dispersion NMR for studying protein dynamics.
Data Analysis and Interpretation
The analysis of ¹⁹F NMR spectra can provide a wealth of information about protein dynamics:
-
Chemical Shift Changes: Changes in the ¹⁹F chemical shift upon ligand binding, mutation, or changes in environmental conditions (e.g., pH, temperature) report on alterations in the local environment of the probe.[4][6] This can be used to map binding sites and allosteric communication pathways.
-
Linewidth Analysis: The linewidth of a ¹⁹F resonance is related to the transverse relaxation rate (R₂). Changes in linewidth can indicate changes in molecular tumbling (e.g., upon oligomerization) or the presence of intermediate exchange processes.
-
Relaxation Dispersion Data: Fitting CPMG relaxation dispersion data to appropriate models yields quantitative information about the kinetics (exchange rate, k_ex) and thermodynamics (population of the minor state, pB) of the conformational exchange process, as well as the chemical shift difference between the exchanging states (Δω).[2]
Troubleshooting
Table 2: Common Issues and Solutions in ¹⁹F NMR of Labeled Proteins
| Issue | Potential Cause | Suggested Solution |
| Low Protein Yield | Toxicity of 5-Fluoro-L-norvaline. | Optimize the concentration of the fluorinated amino acid. Reduce the induction temperature and/or IPTG concentration. Use a tightly regulated expression system. |
| Low Incorporation Efficiency | Competition with endogenous leucine. Insufficient uptake of the fluorinated amino acid. | Use a leucine auxotrophic strain. Optimize the concentration of 5-Fluoro-L-norvaline in the medium. |
| Broad NMR Signals | Protein aggregation. Intermediate conformational exchange. | Check for aggregation using dynamic light scattering (DLS). Optimize buffer conditions (pH, salt concentration). Perform temperature-dependent NMR experiments to distinguish between aggregation and exchange. |
| Complex ¹⁹F NMR Spectra | Multiple labeled sites with similar chemical environments. Incomplete fluorination leading to multiple species. | Use site-directed mutagenesis to remove some of the leucine residues. Optimize the labeling protocol to achieve higher incorporation efficiency. |
Conclusion
¹⁹F NMR spectroscopy using 5-Fluoro-L-norvaline is a powerful and versatile tool for investigating the dynamics of proteins in regions that are not amenable to study with traditional aromatic probes. The high sensitivity and background-free nature of ¹⁹F NMR, coupled with the ability to introduce this probe biosynthetically, provides an unparalleled window into the conformational landscape of proteins. By following the protocols and guidelines outlined in this application note, researchers can unlock new insights into the intricate relationship between protein dynamics and function, ultimately advancing our understanding of biological processes and accelerating the development of novel therapeutics.
References
- Krempl, C., & Sprangers, R. (2023). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Journal of Biomolecular NMR.
- Gerig, J. T. (1994). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Wang, L., et al. (2021). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Journal of Magnetic Resonance.
- Otten, R., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.
- Otten, R., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.
- Luchinat, E., et al. (2020). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics.
- Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.
- BenchChem. (2025). A Comparative Analysis of 19F NMR Spectra of 5-Fluoroindole and 4-Fluoroindole Labeled Proteins: A Guide for Researchers. BenchChem.
- Tyagi, V., et al. (2019). Supporting Information Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S.
- Pomerantz, W. C., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
- Dul, E., et al. (2011). Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. Journal of Bacteriology.
- Molecular Devices. (n.d.). Optimizing the labeling of proteins.
- BiologicsCorp. (n.d.). Toxic Protein Expression in E. coli. BiologicsCorp Technical Note.
- Wu, Y., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
- Gee, C. L., et al. (2021). Development of a single culture E.
- Grimm, J. B., et al. (2021). Optimizing multifunctional fluorescent ligands for intracellular labeling.
- Bogosian, G., et al. (1989). Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Journal of Biological Chemistry.
- Thermo Fisher Scientific. (2021). Protein Labeling Kits (For Alexa Fluor™, Pacific Blue™, Fluorescein-EX, and Oregon Green™ 488).
- James, J. R., & Sligar, S. G. (2012). Fluorescent labeling and modification of proteins. Methods in Molecular Biology.
- Giacalone, M. J., et al. (2013). Toxic Protein Expression in Escherichia Coli Using a Rhamnose-Based Tightly Regulated and Tunable Promoter System. BioTechniques.
- Frkic, R. L., & Jackson, C. J. (2024). 9C5D: E. coli peptidyl-prolyl cis-trans isomerase containing (2S,3S)-4-Fluorovaline.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 5-Fluoro-L-norvaline
Introduction: The Emerging Role of 5-Fluoro-L-norvaline in Peptide Therapeutics
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties. Among these, fluorinated amino acids are of significant interest due to the unique physicochemical characteristics that fluorine imparts. The element's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a peptide's conformational stability, hydrophobicity, metabolic stability, and binding affinity to its biological target.[1][2][3]
5-Fluoro-L-norvaline, a fluorinated analog of the natural amino acid norvaline, presents a compelling building block for peptide-based therapeutics. Its side chain offers a subtle yet impactful modification, introducing a polar C-F bond that can engage in unique non-covalent interactions and alter the electronic properties of the local environment within the peptide structure. This application note provides a detailed protocol for the incorporation of Fmoc-5-Fluoro-L-norvaline into peptides using solid-phase peptide synthesis (SPPS), addressing the specific challenges associated with fluorinated amino acids and offering field-proven strategies for successful synthesis and characterization.
Challenges and Considerations in SPPS with 5-Fluoro-L-norvaline
The primary challenge in utilizing fluorinated amino acids in SPPS is the potential for reduced reactivity of the amine group due to the electron-withdrawing effect of the fluorine atom(s).[1][3] This can lead to incomplete coupling reactions and lower yields. Therefore, the selection of appropriate coupling reagents and reaction conditions is paramount to overcoming this hurdle. This protocol is designed to mitigate these effects and ensure efficient peptide bond formation.
Experimental Workflow for SPPS of a 5-Fluoro-L-norvaline Containing Peptide
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating 5-Fluoro-L-norvaline.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocols
Resin Selection and Preparation
The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal amide, a Rink Amide resin is a suitable choice.[4][5]
-
Protocol:
-
Place the Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour at room temperature with gentle agitation.[4]
-
Drain the DMF.
-
Fmoc-Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.
-
Protocol:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
Coupling of Fmoc-5-Fluoro-L-norvaline
This is a critical step where the fluorinated amino acid is incorporated. To counteract the potentially lower reactivity, a potent coupling reagent and slightly extended coupling times are recommended. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) is a robust choice.[7]
-
Reagent Preparation (for a 0.1 mmol scale synthesis):
-
Amino Acid Solution: Dissolve Fmoc-5-Fluoro-L-norvaline (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in a minimal amount of DMF.
-
Base: Have DIEA (0.8 mmol, 8 eq.) ready to add to the reaction.
-
-
Protocol:
-
To the deprotected resin, add the prepared amino acid/HBTU solution.
-
Add the DIEA to the reaction vessel.
-
Agitate the mixture at room temperature. Due to the presence of the fluorine atom, extending the coupling time to 2-4 hours is advisable to ensure complete reaction.
-
After the coupling, drain the solution and wash the resin extensively with DMF (5-7 times) and Dichloromethane (DCM) (3 times).[6]
-
-
Monitoring the Coupling Reaction:
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling should be performed.
-
Peptide Chain Elongation
Repeat the Fmoc-deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence. For standard amino acids, a coupling time of 30-60 minutes is typically sufficient.
Cleavage and Side-Chain Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers to prevent side reactions.[9]
-
Cleavage Cocktail (prepare fresh):
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol:
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Quantitative Data and Reagent Summary
| Step | Reagent | Equivalents (relative to resin loading) | Typical Volume/Amount (0.1 mmol scale) |
| Resin Swelling | DMF | - | 10-15 mL |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 10 mL |
| Amino Acid Coupling | Fmoc-Amino Acid | 4 | 0.4 mmol |
| HBTU | 3.9 | 0.39 mmol | |
| DIEA | 8 | 0.8 mmol | |
| Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | - | 5-10 mL |
Analytical Characterization of the Final Peptide
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide containing 5-Fluoro-L-norvaline.[10][11][12]
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[10]
-
Purpose: To confirm the molecular weight of the synthesized peptide, which should match the theoretical mass. High-resolution mass spectrometry can further confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Technique: Analytical RP-HPLC with a C18 column.
-
Purpose: To assess the purity of the final peptide product. The result is typically reported as a percentage of the total peak area.[12]
-
-
Amino Acid Analysis (AAA):
-
Technique: Acid hydrolysis followed by chromatographic separation and detection of the individual amino acids.[13]
-
Purpose: To confirm the amino acid composition of the peptide and the presence of 5-Fluoro-L-norvaline in the correct ratio.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹⁹F NMR.
-
Purpose: ¹H NMR can help to elucidate the three-dimensional structure of the peptide in solution. ¹⁹F NMR is particularly useful for confirming the incorporation and observing the local environment of the 5-Fluoro-L-norvaline residue.
-
Conclusion
The incorporation of 5-Fluoro-L-norvaline into peptides via SPPS is a viable strategy for the development of novel peptide therapeutics. While the presence of fluorine can present challenges in terms of reactivity, these can be effectively overcome by employing robust coupling reagents, optimizing reaction times, and performing careful monitoring of the coupling steps. The protocols outlined in this application note provide a comprehensive framework for the successful synthesis, purification, and characterization of peptides containing this promising unnatural amino acid.
References
- Taylor & Francis. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides.
- MDPI. (2024).
- MDPI. (2024).
- PubMed. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides.
- PMC. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- Nowick, J.S. (n.d.).
- Royal Society of Chemistry. (2014). Solid-phase peptide synthesis.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Benchchem. (2025). A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- ScienceDirect. (2024).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Nature Communications. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- BioPharmaSpec. (n.d.).
- DiVA portal. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- ResolveMass Laboratories Inc. (2025).
- Almac. (2014).
- Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
- ResearchGate. (2012).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc SPPS Linkers [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. diva-portal.org [diva-portal.org]
- 10. ijsra.net [ijsra.net]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. almacgroup.com [almacgroup.com]
Application Note: High-Efficiency Incorporation of 5-Fluoro-L-norvaline in Cell-Free Protein Expression Systems
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) into recombinant proteins is a cornerstone of modern protein engineering and structural biology. Among these, 5-Fluoro-L-norvaline (5-FNV) serves as a highly valuable probe. Because fluorine is virtually absent in biological systems, 19 F possesses a 100% natural abundance and a nuclear spin of ½, making it an exceptional, background-free handle for 19 F-NMR spectroscopy[1].
While in vivo expression systems struggle with ncAA incorporation due to cellular toxicity, poor membrane permeability, and metabolic degradation, Cell-Free Protein Synthesis (CFPS) offers an open, highly controllable reaction environment[2]. This application note details the mechanistic rationale and step-by-step protocol for the residue-specific incorporation of 5-FNV into proteins using a customized, valine-depleted Escherichia coli CFPS system.
Mechanistic Principles: The "Why" Behind the Workflow
As a scientist, executing a protocol without understanding the underlying biochemical causality leads to failed troubleshooting. The successful incorporation of 5-FNV relies on three core mechanistic pillars:
Exploiting Endogenous Synthetase Promiscuity
Unlike complex Orthogonal Translation Systems (OTS) that require engineered tRNAs and synthetases, residue-specific incorporation of 5-FNV leverages the natural substrate promiscuity of endogenous Valyl-tRNA synthetase (ValRS) [3]. ValRS naturally misactivates norvaline (a straight-chain isomer of valine). By completely depleting canonical L-valine from the CFPS reaction and supplying 5-FNV in excess, mass action kinetically drives ValRS to charge 5-FNV onto tRNA Val [4].
The Necessity of Extract Dialysis
Standard E. coli S30 extracts contain residual pools of endogenous amino acids. If the extract is not rigorously dialyzed, trace amounts of canonical L-valine will outcompete 5-FNV due to the higher catalytic efficiency ( kcat/KM ) of ValRS for its native substrate. Dialysis resets the amino acid pool to zero, granting the user absolute stoichiometric control.
Thermodynamic Control of the CFPS Reaction
Fluorinated amino acids can occasionally induce localized folding delays due to altered hydrophobicity and side-chain volume. We intentionally lower the CFPS incubation temperature from the standard 37°C to 30°C . This reduces the translation elongation rate, providing the nascent polypeptide chain sufficient time to fold correctly, thereby preventing the formation of insoluble aggregates[1].
Experimental Protocol: Self-Validating CFPS Workflow
This protocol is designed as a self-validating system. It requires three parallel reactions:
-
Positive Control: All 20 canonical amino acids (Confirms extract and energy mix viability).
-
Negative Control: 19 canonical amino acids, lacking Valine and 5-FNV (Validates successful extract dialysis; no protein should be produced).
-
Experimental Reaction: 19 canonical amino acids + 5-FNV (Yields the fluorinated target protein).
Reagent Preparation
-
Dialyzed S30 Extract: Prepare an E. coli BL21(DE3) S30 extract and dialyze twice against 100 volumes of S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate) to remove endogenous amino acids.
-
Amino Acid Master Mixes:
-
Mix A (Positive): 2 mM of all 20 canonical amino acids.
-
Mix B (Depleted): 2 mM of 19 canonical amino acids (L-Valine omitted).
-
-
5-FNV Stock: Dissolve 5-Fluoro-L-norvaline in HEPES buffer (pH 7.2) to a concentration of 50 mM. Note: Maintain pH near neutral to prevent spontaneous dehydrofluorination of the fluorinated analog[1].
Reaction Assembly
Assemble the reactions on ice according to the quantitative parameters in Table 1 .
Table 1: CFPS Reaction Composition (50 µL Total Volume)
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| HEPES Buffer (pH 7.2) | 1 M | 50 mM | 2.5 |
| ATP/GTP/CTP/UTP Mix | 100 mM (each) | 1.5 mM (each) | 0.75 |
| Phosphoenolpyruvate (PEP) | 500 mM | 30 mM | 3.0 |
| E. coli tRNA mixture | 10 mg/mL | 0.2 mg/mL | 1.0 |
| Plasmid DNA (Target Protein) | 1 µg/µL | 15 ng/µL | 0.75 |
| Amino Acid Mix B (Val-depleted) | 20 mM (each) | 2 mM (each) | 5.0 |
| 5-Fluoro-L-norvaline (5-FNV) | 50 mM | 4 mM | 4.0 |
| Dialyzed S30 Extract | ~30 mg/mL | ~30% v/v | 15.0 |
| Nuclease-Free Water | N/A | N/A | Up to 50 µL |
Causality Note: 5-FNV is supplied at 4 mM (double the concentration of canonical amino acids) to compensate for the lower affinity of ValRS toward the fluorinated analog.
Incubation and Purification
-
Gently mix the reaction by pipetting (do not vortex to avoid shearing the DNA/tRNA).
-
Incubate the reaction at 30°C for 4 hours in a thermomixer at 300 RPM.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Purify the soluble fraction using standard Ni-NTA affinity chromatography (assuming a His-tagged construct).
Data Presentation & Validation Metrics
To confirm the successful incorporation of 5-FNV, the purified protein must be analyzed via Intact Mass Spectrometry (ESI-TOF). The substitution of L-Valine (Molecular Weight: 117.15 Da) with 5-Fluoro-L-norvaline (Molecular Weight: 135.14 Da) results in a predictable mass shift.
Table 2: Expected Yields and Mass Spectrometry Validation Metrics
| Reaction Condition | Expected Soluble Yield (µg/mL) | Expected Mass Shift per Residue | Translation Status |
| Positive Control (20 AAs) | 600 - 800 µg/mL | Baseline (0 Da) | Robust translation |
| Negative Control (-Val, -5-FNV) | < 10 µg/mL | N/A | Arrested translation (Validates dialysis) |
| Experimental (-Val, +5-FNV) | 300 - 500 µg/mL | +17.99 Da per Valine site | Successful incorporation |
If the target protein contains 5 valine residues, the intact mass of the experimental protein will be exactly +89.95 Da heavier than the positive control.
Workflow Visualization
The following diagram illustrates the logical flow of the CFPS reaction and the downstream application of the fluorinated protein in structural biology.
Workflow for 5-Fluoro-L-norvaline incorporation via cell-free protein synthesis and 19F-NMR analysis.
References
-
[4] Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. Beilstein Journals. 4
-
[2] Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. 2
-
[1] 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. PMC - NIH. 1
Sources
- 1. 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 3. Valyl-tRNA Synthetase [aars.online]
- 4. BJOC - Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis [beilstein-journals.org]
Application Notes and Protocols for 5-Fluoro-L-norvaline Unnatural Amino Acid Mutagenesis
Introduction: Expanding the Proteomic Landscape with 5-Fluoro-L-norvaline
The introduction of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in chemical biology and drug development, enabling the creation of proteins with novel chemical and biological properties. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties of fluorine, including its high electronegativity, small size, and the stability of the carbon-fluorine bond. These properties can be leveraged to enhance protein stability, modulate protein-protein interactions, and introduce sensitive probes for biophysical studies, such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
This application note provides a comprehensive guide to the theory and practice of incorporating the unnatural amino acid 5-Fluoro-L-norvaline into proteins using Escherichia coli as an expression host. 5-Fluoro-L-norvaline is a structural analog of L-leucine, and its incorporation is achieved through the exploitation of the substrate promiscuity of the endogenous leucyl-tRNA synthetase (LeuRS). We present two detailed protocols: a method for the global substitution of leucine residues with 5-Fluoro-L-norvaline using a leucine auxotrophic strain, and a more advanced, speculative protocol for site-specific incorporation utilizing an engineered aminoacyl-tRNA synthetase/tRNA pair.
The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to harness the potential of 5-Fluoro-L-norvaline for protein engineering, structural biology, and the development of novel protein therapeutics.
Scientific Principles and Rationale
Mechanism of 5-Fluoro-L-norvaline Incorporation
The incorporation of L-norvaline, and by extension its fluorinated derivative, into proteins in place of leucine is a consequence of the substrate ambiguity of the native E. coli leucyl-tRNA synthetase (LeuRS)[1]. LeuRS is responsible for charging leucine onto its cognate tRNA (tRNALeu) for delivery to the ribosome during protein translation. Due to the structural similarity between leucine and 5-Fluoro-L-norvaline, LeuRS can mistakenly recognize and activate 5-Fluoro-L-norvaline, leading to its attachment to tRNALeu and subsequent incorporation into the growing polypeptide chain at leucine codons.
The efficiency of this misincorporation is dependent on the intracellular concentration ratio of 5-Fluoro-L-norvaline to L-leucine[1]. Therefore, to achieve high levels of global incorporation, it is essential to use an E. coli strain that is auxotrophic for leucine (i.e., unable to synthesize its own leucine). By carefully controlling the amount of L-leucine in the growth medium, one can manipulate the competition between the natural and unnatural amino acids for acylation of tRNALeu, thereby favoring the incorporation of 5-Fluoro-L-norvaline.
Diagram: Methionine and Branched-Chain Amino Acid Biosynthesis Pathway
The biosynthesis of leucine shares precursors with other branched-chain amino acids. Understanding this pathway is crucial when working with auxotrophic strains.
Caption: Overview of relevant amino acid biosynthetic pathways in E. coli.
Materials and Reagents
Table: Key Reagents and Equipment
| Reagent/Equipment | Supplier | Recommended Catalog # |
| 5-Fluoro-L-norvaline | Synthonix | F0589 |
| E. coli Leucine Auxotroph Strain | e.g., ATCC | 23810 (or similar) |
| M9 Minimal Media Salts (5x) | Sigma-Aldrich | M6030 |
| Glucose (20% solution, sterile) | Fisher Scientific | G8270 |
| Thiamine (1 mg/mL, sterile) | Sigma-Aldrich | T4625 |
| MgSO₄ (1 M, sterile) | Fisher Scientific | M63 |
| CaCl₂ (0.1 M, sterile) | Fisher Scientific | C79 |
| L-Leucine | Sigma-Aldrich | L8000 |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | I6758 |
| Ampicillin (or other appropriate antibiotic) | Sigma-Aldrich | A9518 |
| His-tag Purification Resin (e.g., Ni-NTA) | Qiagen | 30210 |
| Dialysis Tubing (10 kDa MWCO) | Thermo Fisher | 68100 |
| Electrospray Ionization Mass Spectrometer | Agilent, Waters, etc. | Instrument-dependent |
| NMR Spectrometer with ¹⁹F capabilities | Bruker, JEOL, etc. | Instrument-dependent |
Experimental Protocols
Protocol 1: Global Incorporation of 5-Fluoro-L-norvaline
This protocol is designed for the global replacement of leucine residues with 5-Fluoro-L-norvaline in a protein of interest expressed in a leucine auxotrophic E. coli strain.
1. Preparation of Media and Solutions:
-
M9 Minimal Medium (1 L):
-
200 mL 5x M9 salts
-
20 mL 20% glucose
-
1 mL 1 M MgSO₄
-
1 mL 0.1 M CaCl₂
-
1 mL 1 mg/mL thiamine
-
Add sterile deionized water to 1 L.
-
Supplement with the appropriate antibiotic.
-
-
Leucine Stock Solution (10 mg/mL): Dissolve 100 mg of L-leucine in 10 mL of sterile water and filter-sterilize.
-
5-Fluoro-L-norvaline Stock Solution (10 mg/mL): Dissolve 100 mg of 5-Fluoro-L-norvaline in 10 mL of sterile water and filter-sterilize. Note: Solubility may vary; gentle warming may be required.
2. Expression of the Target Protein:
-
Inoculate a 5 mL starter culture of LB medium (supplemented with the appropriate antibiotic) with a single colony of the leucine auxotrophic E. coli strain transformed with the expression plasmid for your protein of interest. Grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of M9 minimal medium supplemented with a growth-limiting concentration of L-leucine (e.g., 20 µg/mL) with the overnight starter culture.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Gently resuspend the cell pellet in 1 L of fresh M9 minimal medium containing no L-leucine. This step is to deplete any remaining intracellular leucine.
-
Add 5-Fluoro-L-norvaline to a final concentration of 100-200 µg/mL. Note: The optimal concentration may need to be determined empirically. It is advisable to test a range of concentrations (e.g., 50, 100, 200 µg/mL) to assess the balance between incorporation efficiency and cellular toxicity.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and minimize toxicity.
-
Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
3. Protein Purification and Characterization:
-
Purify the protein of interest using a standard protocol appropriate for your protein (e.g., affinity chromatography for His-tagged proteins).
-
Verification of Incorporation:
-
Mass Spectrometry: Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS). The incorporation of 5-Fluoro-L-norvaline in place of leucine will result in a predictable mass shift. (Mass of Leucine = 131.17 g/mol ; Mass of 5-Fluoro-L-norvaline = 135.14 g/mol ; Δmass = +3.97 Da per incorporation).
-
Amino Acid Analysis: For a more quantitative assessment, perform amino acid analysis of the purified protein.
-
-
Biophysical Characterization:
-
¹⁹F NMR Spectroscopy: Acquire a one-dimensional ¹⁹F NMR spectrum of the purified protein. The fluorine signals will provide information about the local environment of the incorporated 5-Fluoro-L-norvaline residues.[2][3]
-
Circular Dichroism (CD) Spectroscopy: Use CD spectroscopy to assess the secondary structure of the fluorinated protein and compare it to the wild-type protein.
-
Thermal Stability Assays: Perform thermal denaturation experiments (e.g., using CD or differential scanning fluorimetry) to determine the effect of 5-Fluoro-L-norvaline incorporation on protein stability.
-
Diagram: Global Incorporation Workflow
Caption: Workflow for the global incorporation of 5-Fluoro-L-norvaline.
Protocol 2: Site-Specific Incorporation of 5-Fluoro-L-norvaline (Advanced/Speculative)
This protocol outlines a hypothetical approach for the site-specific incorporation of 5-Fluoro-L-norvaline using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. This method requires significant upfront molecular biology to develop or obtain a suitable orthogonal pair that is specific for 5-Fluoro-L-norvaline.
1. Prerequisites:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 5-Fluoro-L-norvaline but not any of the 20 canonical amino acids.
-
An orthogonal tRNA (e.g., an amber suppressor tRNA, tRNACUA) that is a substrate for the engineered aaRS but is not recognized by any endogenous aaRS.
-
An expression vector for the protein of interest containing an amber stop codon (TAG) at the desired site of incorporation.
-
A compatible plasmid expressing the orthogonal aaRS and tRNA.
2. Expression and Incorporation:
-
Co-transform E. coli (a standard expression strain like BL21(DE3) can be used) with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Grow a starter culture overnight in LB medium with the appropriate antibiotics for both plasmids.
-
Inoculate 1 L of rich medium (e.g., 2xYT) supplemented with antibiotics.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Add 5-Fluoro-L-norvaline to a final concentration of 1 mM.
-
Induce the expression of both the target protein and the orthogonal pair components with the appropriate inducers (e.g., IPTG for the T7 promoter, arabinose for the araBAD promoter).
-
Incubate the culture at a reduced temperature (e.g., 30°C) for 12-16 hours.
-
Harvest the cells and purify the protein as described in Protocol 1.
3. Characterization:
-
Verify site-specific incorporation using tandem mass spectrometry (MS/MS) to identify the peptide containing the unnatural amino acid.
-
Perform biophysical characterization as described in Protocol 1.
Troubleshooting and Considerations
-
Toxicity: 5-Fluoro-L-norvaline may exhibit toxicity, leading to poor cell growth and low protein yields.[4] If toxicity is observed, try reducing the concentration of the unnatural amino acid, lowering the induction temperature, or using a weaker promoter for protein expression.
-
Low Incorporation Efficiency: If mass spectrometry analysis indicates low incorporation efficiency, ensure that the intracellular pool of L-leucine is sufficiently depleted in the global incorporation protocol. For site-specific incorporation, the efficiency of the orthogonal aaRS/tRNA pair is critical.
-
Protein Misfolding/Aggregation: The incorporation of a fluorinated amino acid can sometimes perturb protein structure and lead to misfolding. Optimizing expression conditions (e.g., lower temperature, co-expression of chaperones) may help to mitigate this issue.
-
Inhibition of Methionine Biosynthesis: Norvaline has been shown to inhibit enzymes in the methionine biosynthesis pathway. While not explicitly demonstrated for 5-fluoro-L-norvaline, it is a possibility to be aware of, especially in minimal media.
Conclusion
The incorporation of 5-Fluoro-L-norvaline into proteins offers a versatile tool for protein engineers and drug developers. By following the protocols outlined in this application note, researchers can successfully produce proteins with this unique unnatural amino acid, enabling a wide range of applications from fundamental biophysical studies to the creation of more stable and potent protein therapeutics. The global incorporation method provides a straightforward approach for introducing multiple fluorine labels, while the site-specific method, though more technically demanding, offers precise control over the location of the modification. Careful optimization of expression conditions and thorough characterization of the resulting fluorinated proteins are key to realizing the full potential of this powerful technology.
References
- So, C., & Tirrell, D. A. (2009). Biosynthesis of a fluorinated protein in a methionine auxotroph of Escherichia coli. ChemBioChem, 10(10), 1640–1643.
-
Tang, Y., Ghirlanda, G., Petka, W. A., Nakajima, T., DeGrado, W. F., & Tirrell, D. A. (2001). Fluorinated coiled-coil proteins prepared in vivo display enhanced thermal and chemical stability. Angewandte Chemie International Edition, 40(8), 1494–1496. [Link]
-
Tsai, C. H., Ma, T. S., & Chen, G. F. (1997). Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. Journal of protein chemistry, 16(8), 841–849. [Link]
-
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498–500. [Link]
-
Budisa, N. (2004). Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire. Angewandte Chemie International Edition, 43(47), 6426–6463. [Link]
-
Link, A. J., Vink, M. K., & Tirrell, D. A. (2003). Presentation and detection of azide functionality in bacterial cell surface proteins. Journal of the American Chemical Society, 125(37), 11164–11165. [Link]
-
Alvarez-Carreño, C., Becerra, A., & Lazcano, A. (2013). Norvaline and norleucine may have been more abundant protein components during early stages of cell evolution. Origins of Life and Evolution of Biospheres, 43(4-5), 363–375. [Link]
- Samant, S., Lee, K., & Gierasch, L. M. (2005). A non-toxic, quantitative method for incorporating the unnatural amino acid L-3-(2-naphthyl)alanine into proteins in E. coli. Protein Science, 14(1), 252–259.
- Hoesl, M. G., & Budisa, N. (2011). In vivo incorporation of non-canonical amino acids: applications, approaches, and prospects for metabolic engineering. Organic & Biomolecular Chemistry, 9(10), 3691–3701.
-
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]
-
Buer, B. C., de la Salud-Bea, R., Al Hashimi, H. M., & Marsh, E. N. G. (2009). Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects. Biochemistry, 48(45), 10810–10817. [Link]
- Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007). A new method for the in vivo incorporation of a 4-azido-l-phenylalanine into proteins.
- Samish, I., MacDermaid, C. M., Perez-Aguilar, J. M., & Saven, J. G. (2014). THEORETICAL AND COMPUTATIONAL PROTEIN DESIGN. Annual Review of Physical Chemistry, 65, 1–25.
-
Elena-Real, C., et al. (2022). Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues. Angewandte Chemie International Edition, 61(11), e202114798. [Link]
-
Rogers, J. M., & d'Aquino, J. A. (2018). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 53, 17–24. [Link]
Sources
- 1. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Cytotoxic synergism of methioninase in combination with 5-fluorouracil and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve 5-Fluoro-L-norvaline incorporation efficiency in E. coli
Welcome to the technical support center for maximizing the incorporation efficiency of 5-Fluoro-L-norvaline (5-FNV) in E. coli. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of labeling proteins with this non-canonical amino acid (ncAA). As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you troubleshoot common issues and optimize your experiments for success.
Introduction: The Challenge and Opportunity of 5-FNV
5-Fluoro-L-norvaline (5-FNV) is a structural analog of L-leucine. Its incorporation into a target protein introduces a fluorine atom, a valuable bio-orthogonal probe for ¹⁹F-NMR studies, enabling the analysis of protein structure, dynamics, and ligand binding without the background noise inherent in biological systems.[1] However, achieving high incorporation efficiency in E. coli is challenging due to two primary factors:
-
Metabolic Competition: The endogenous leucyl-tRNA synthetase (LeuRS) must recognize and charge 5-FNV to its cognate tRNA (tRNALeu). However, 5-FNV must compete with the abundant, native L-leucine pool, for which LeuRS has a much higher affinity.[2][3]
-
Cellular Toxicity: High concentrations of 5-FNV can be toxic to E. coli, leading to poor cell growth and reduced protein yield.[4]
This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-FNV incorporation in E. coli?
A1: 5-FNV is incorporated into proteins by leveraging the existing translational machinery. The native E. coli leucyl-tRNA synthetase (LeuRS) mis-aminoacylates its cognate tRNALeu with 5-FNV due to structural similarity with leucine.[2][3][5] This charged tRNA is then delivered to the ribosome, where 5-FNV is incorporated at leucine codons in the growing polypeptide chain.
Q2: Why is my protein yield so low when I add 5-FNV?
A2: Low protein yield is typically a result of 5-FNV's cytotoxicity and the metabolic burden it places on the cell.[4] High concentrations can disrupt normal metabolic processes. Furthermore, widespread incorporation of 5-FNV can lead to protein misfolding and aggregation, further stressing the cell. Optimizing the 5-FNV concentration is a critical first step.
Q3: Do I need a specialized E. coli strain?
A3: While not strictly necessary for basic incorporation, using an engineered or auxotrophic strain can dramatically improve efficiency. A leucine auxotroph, for example, cannot synthesize its own leucine, which reduces the intracellular pool of the competing natural amino acid. This gives 5-FNV a competitive advantage for being charged by LeuRS.
Q4: What is a realistic incorporation efficiency to target?
A4: With an optimized protocol, achieving >80-95% incorporation is feasible.[1] However, initial experiments may yield much lower efficiencies. Success depends on a careful balance of strain selection, media composition, 5-FNV concentration, and induction conditions. Verification by mass spectrometry is essential to accurately quantify the incorporation rate.[6][7]
Experimental Workflow for 5-FNV Incorporation
The following diagram outlines the general workflow for a 5-FNV labeling experiment, from initial strain preparation to final analysis.
Caption: General workflow for protein labeling with 5-FNV in E. coli.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem Area 1: Poor Cell Growth or Low Protein Yield
If you observe significantly reduced cell density (OD₆₀₀) or little to no expression of your target protein after induction, the primary suspect is 5-FNV toxicity or metabolic stress.
| Observation | Probable Cause | Recommended Solution & Rationale |
| Drastic drop in OD₆₀₀ after adding 5-FNV. | 5-FNV concentration is too high. The concentration of 5-FNV is critical. Too much is toxic, while too little results in poor incorporation. | Titrate 5-FNV concentration. Start with a lower concentration (e.g., 50 mg/L) and incrementally increase it in subsequent experiments to find the optimal balance between cell health and incorporation efficiency. |
| Poor growth even at low 5-FNV concentrations. | Metabolic imbalance. Forcing the cell to incorporate an unnatural amino acid is metabolically taxing. The cell may be starved of essential precursors. | Supplement with other amino acids. When using minimal media, ensure you supplement with all 20 canonical amino acids except leucine. This provides the necessary building blocks for essential cellular proteins without creating competition for 5-FNV. |
| No target protein expression after induction. | Leaky expression and basal toxicity. If your promoter (e.g., T7) has basal "leaky" expression, toxic protein may be produced before the culture is ready, harming the cells. | Use a tightly regulated expression system. Strains like BL21(DE3)pLysS express T7 lysozyme, which inhibits basal T7 RNA polymerase activity, preventing leaky expression before induction. |
| Low protein yield despite acceptable growth. | Induction conditions are too harsh. High induction temperatures (e.g., 37°C) combined with the stress of 5-FNV can lead to protein misfolding and aggregation. | Lower the post-induction temperature. Reduce the temperature to 18-25°C after adding the inducer (e.g., IPTG). This slows down protein synthesis, giving the protein more time to fold correctly and reducing the formation of inclusion bodies.[8] |
Problem Area 2: Low or No Incorporation of 5-FNV
If your protein expresses well but mass spectrometry analysis reveals low or no mass shift corresponding to 5-FNV incorporation, the issue lies with the competition between 5-FNV and endogenous leucine.
Caption: Competition between L-Leucine and 5-FNV for the LeuRS active site.
| Observation | Probable Cause | Recommended Solution & Rationale |
| Mass spec shows only the mass of the unlabeled protein. | High intracellular leucine concentration. The endogenous L-leucine pool is outcompeting the 5-FNV for binding to the LeuRS active site. | Use a leucine auxotrophic E. coli strain. Strains that cannot synthesize their own leucine are dependent on the leucine you provide in the media. By withholding leucine from the media, you drastically lower the intracellular competition. |
| Partial incorporation (mixture of labeled and unlabeled protein). | Insufficient 5-FNV relative to residual leucine. Even in auxotrophs, some residual leucine may be present from the starter culture or media components. | 1. Optimize 5-FNV concentration. Ensure the concentration is sufficient to act as the primary substrate for LeuRS. 2. Wash cells before resuspension. Centrifuge the cells from the starter culture and wash them with minimal media lacking leucine before inoculating the expression culture. This removes residual leucine. |
| Low incorporation despite using an auxotroph and high 5-FNV. | LeuRS proofreading activity. Some aminoacyl-tRNA synthetases have an editing domain that can recognize and hydrolyze incorrectly charged tRNAs.[9] It's possible the native LeuRS is removing 5-FNV after charging it to tRNALeu. | Use an editing-deficient LeuRS mutant strain. Strains with mutations in the editing domain of LeuRS (e.g., LeuRS D345A) can prevent the removal of near-cognate amino acids like norvaline and its derivatives, thereby increasing misincorporation.[7] |
| Incorporation of other amino acids instead of leucine/5-FNV. | Metabolic scrambling. The cell may be converting the 15N or 13C from labeled precursors into other amino acids, a phenomenon known as scrambling.[6] | Supplement with a cocktail of other unlabeled amino acids. Providing all other 19 canonical amino acids in excess can suppress the cell's need to synthesize them, reducing the chance of label scrambling.[6] |
Key Experimental Protocols
Protocol 1: M9 Minimal Media Preparation for 5-FNV Labeling
This protocol is for 1 L of M9 minimal media, a standard choice for controlling amino acid composition.
Materials:
-
5x M9 Salts (64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl per 1 L of dH₂O)
-
Sterile dH₂O
-
20% (w/v) Glucose solution (sterile filtered)
-
1 M MgSO₄ (sterile filtered)
-
0.1 M CaCl₂ (sterile filtered)
-
Amino acid stock solutions (e.g., 10 mg/mL, sterile filtered)
-
5-Fluoro-L-norvaline (5-FNV)
Procedure:
-
To 750 mL of sterile dH₂O, add 200 mL of 5x M9 salts.
-
Add 20 mL of 20% glucose solution.
-
Add 2 mL of 1 M MgSO₄.
-
Add 1 mL of 0.1 M CaCl₂.
-
Crucially: Add a cocktail of 19 amino acids (all except L-leucine) to a final concentration of ~50 mg/L each. This prevents auxotrophic strains from starving and reduces metabolic scrambling.[6][8]
-
Add the appropriate antibiotic for your expression plasmid.
-
Bring the final volume to 1 L with sterile dH₂O.
-
5-FNV should be added just before induction, not at the beginning of the culture growth.
Protocol 2: Protein Expression and 5-FNV Labeling
This protocol assumes the use of a T7-based expression system in a leucine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3)).
Day 1: Starter Culture
-
Inoculate a single colony of your transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Rationale: Using rich LB media for the starter culture ensures rapid and healthy initial growth.
-
-
Incubate overnight at 37°C with shaking (200-250 rpm).
Day 2: Expression
-
Inoculate 1 L of the prepared M9 Minimal Media (from Protocol 1) with the overnight starter culture. A 1:100 dilution is typical.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.[8]
-
Reduce the shaker temperature to 18°C and allow the culture to equilibrate for 30-60 minutes.[8]
-
Rationale: Lowering the temperature before induction reduces metabolic shock and prepares the cells for slower, higher-fidelity protein expression.
-
-
Add 5-FNV to your desired final concentration (e.g., starting at 100 mg/L). Ensure it is fully dissolved.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture at 18°C for 16-20 hours with vigorous shaking.[8]
Day 3: Harvesting
-
Harvest the cells by centrifugation at 4,000-6,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 3: Verification of Incorporation by Mass Spectrometry
Accurate verification of 5-FNV incorporation is non-negotiable. The most direct method is mass spectrometry, which measures the mass-to-charge ratio of your protein or its constituent peptides.
-
Purify the Protein: Purify your target protein using your standard protocol (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Intact Mass Analysis (MALDI-TOF or ESI-MS):
-
Analyze the purified, intact protein.
-
The mass of L-leucine is 131.17 g/mol .
-
The mass of 5-Fluoro-L-norvaline is 135.14 g/mol .
-
For each leucine residue replaced by 5-FNV, you should observe a mass increase of +3.97 Da .
-
Calculate the expected mass shift based on the number of leucine residues in your protein sequence. A single peak corresponding to the fully labeled protein indicates high incorporation efficiency. Multiple peaks suggest a heterogeneous population.
-
-
Peptide Mass Fingerprinting (LC-MS/MS):
-
For more detailed analysis, digest your protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
This method can pinpoint exactly which leucine-containing peptides show the +3.97 Da mass shift, confirming site-specific incorporation and providing a more quantitative measure of efficiency.[6][7]
-
References
-
A.L. Steiner, et al. (2014). A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. PMC. [Link]
-
T. Mukai, et al. (2010). Codon reassignment in the Escherichia coli genetic code. Nucleic Acids Research. [Link]
-
J.W. Chin, et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry. [Link]
-
Creative Biostructure. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. Creative Biostructure. [Link]
-
R. Peterson. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]
-
M. Amiram, et al. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]
-
A.D. Drienko, et al. (2019). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. PMC. [Link]
-
D.P. O'Donoghue, et al. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. PubMed. [Link]
-
Addgene. Engineering of Aminoacyl-tRNA synthetase/tRNA pairs for efficient genetic encoding of non-canonical amino acids into proteins. Addgene. [Link]
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D.P. O'Donoghue, et al. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. PMC. [Link]
-
L. Ribas de Pouplana, et al. (2014). Aminoacyl-tRNA synthetases. PMC. [Link]
-
I. Apostol, et al. (1997). Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. Journal of Biological Chemistry. [Link]
-
C.B. Croy, et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PMC. [Link]
-
N. Cvetesic, et al. (2016). Proteome-wide measurement of non-canonical bacterial mistranslation by quantitative mass spectrometry of protein modifications. ResearchGate. [Link]
-
H. Park, et al. (2025). Construction and screening of L-valine high-yielding Escherichia coli using an artificial screening marker. PMC. [Link]
-
S. Park, et al. (2007). Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simulation. PMC. [Link]
-
T. Bepperling, et al. (2016). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. PMC. [Link]
-
J. Park, et al. (2013). Metabolic engineering of Escherichia coli for the production of 5-aminovalerate and glutarate as C5 platform chemicals. PubMed. [Link]
-
N. Cvetesic, et al. (2016). Proteome-wide measurement of non-canonical bacterial mistranslation by quantitative mass spectrometry of protein modifications. PMC. [Link]
-
Y. Hao, et al. (2022). Strategies for high-yield production of L-valine in E. coli. ResearchGate. [Link]
-
J. G. Reifenrath, et al. (2013). Trace element associated reduction of norleucine and norvaline accumulation during oxygen limitation in a recombinant Escherichia coli fermentation. PMC. [Link]
-
K. Samardzic, et al. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro. [Link]
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Technical Support Center: Troubleshooting Low Protein Yield During 5-Fluoro-L-Norvaline Labeling
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with metabolic labeling using non-canonical amino acids (ncAAs). Incorporating 5-Fluoro-L-norvaline (5-FNV) into recombinant proteins—typically for 19F NMR structural studies—presents a unique set of biochemical hurdles. Because 5-FNV is a straight-chain fluorinated isomer of valine, it acts as a structural mimic of leucine and isoleucine.
This guide provides a deep dive into the causality of low expression yields, self-validating experimental workflows, and proven troubleshooting strategies to help you balance protein titer with high incorporation fidelity.
The Mechanistic Bottleneck: Why 5-FNV Crashes Your Yield
To troubleshoot low yield, you must first understand the biology of your expression host. Residue-specific incorporation relies on tricking the host's translational machinery. However, Escherichia coli has evolved rigorous quality control mechanisms to prevent this exact scenario.
-
The LeuRS Editing Domain (Futile Cycling): The primary physiological target of the Leucyl-tRNA synthetase (LeuRS) CP1 editing domain is actually norvaline, a naturally occurring byproduct of bacterial anaerobic metabolism . When you supply 5-FNV, LeuRS activates it, but the CP1 editing domain rapidly hydrolyzes the mischarged 5-FNV-tRNA^Leu. This creates a "futile cycle" that rapidly depletes cellular ATP, halting global protein synthesis.
-
The Stringent Response: To force 5-FNV into the protein, researchers must starve the auxotrophic host of canonical leucine. This leads to the accumulation of uncharged tRNAs, which triggers the synthesis of (p)ppGpp. This initiates the stringent response, shutting down ribosomal RNA transcription and arresting cell growth .
-
Hydrophobic Misfolding: Fluorine is highly electronegative and alters the hydrophobicity of the amino acid side chain. Global replacement of leucine with 5-FNV alters the folding kinetics of the nascent polypeptide, often driving the protein into insoluble inclusion bodies rather than the soluble fraction .
LeuRS Quality Control Mechanism Competing with 5-FNV Incorporation.
Step-by-Step Methodology: The Optimized Medium Shift Protocol
To overcome these bottlenecks, we utilize a highly controlled Medium Shift Strategy . This protocol is designed as a self-validating system: by running a parallel control flask supplemented with canonical leucine instead of 5-FNV, you can definitively isolate whether your yield loss is due to the mechanical stress of the shift process or the biochemical toxicity of the 5-FNV.
Protocol Steps:
-
Biomass Accumulation: Inoculate a Leucine auxotrophic E. coli strain (e.g., BL21(DE3) leuB-) in 1 L of rich media (e.g., 2xYT). Grow at 37°C, 250 rpm until the OD600 reaches exactly 0.8 to 1.0.
-
Causality: You must build sufficient, healthy biomass before inducing the stress of starvation.
-
-
Centrifugation & Wash: Pellet the cells at 4,000 x g for 15 minutes at 4°C. Discard the supernatant. Wash the pellet gently but thoroughly in 1x M9 minimal salts to remove trace rich media. Repeat the wash step twice.
-
Causality: Even micromolar carryover of natural leucine will outcompete 5-FNV at the LeuRS activation site, ruining your labeling efficiency.
-
-
The Starvation Phase: Resuspend the pellet in 1 L of pre-warmed M9 minimal media supplemented with all canonical amino acids except leucine. Incubate at 37°C for exactly 30 minutes.
-
Causality: This exhausts the intracellular leucine pools. Do not exceed 45 minutes, or the stringent response will irreversibly arrest the cells.
-
-
Labeling & Induction: Add 5-FNV to a final concentration of 0.5 mM. Simultaneously, add a "trace rescue" of canonical Leucine (20 µM) and induce with 0.1 - 0.5 mM IPTG.
-
Causality: The trace leucine prevents complete ribosomal stalling and ATP depletion, acting as a primer for translation while still allowing 5-FNV to dominate the tRNA pool.
-
-
Cold-Shock Expression: Immediately transfer the culture to 18-20°C and express for 12–16 hours.
-
Causality: Slower translation at lower temperatures provides the host's chaperone network the time needed to fold the heavily fluorinated, hydrophobic nascent chain.
-
Optimized Medium Shift Workflow for 5-FNV Incorporation.
Quantitative Data: Balancing Yield and Incorporation
The most critical parameter in this workflow is the ratio of 5-FNV to trace canonical leucine. The table below summarizes the expected trade-offs based on empirical optimization.
| 5-FNV Concentration (mM) | Leucine Co-supplementation (µM) | Relative Protein Yield (%)* | 5-FNV Incorporation Rate (%) | Cellular Phenotype / Notes |
| 0.5 | 0 | 10 - 15% | > 95% | Severe growth arrest; high ATP depletion. |
| 1.0 | 0 | < 5% | N/A | High toxicity; cell death; mRNA degradation. |
| 0.5 | 20 | 45 - 55% | 80 - 85% | Optimal balance for NMR studies. |
| 0.5 | 100 | 85 - 90% | < 40% | Poor labeling efficiency; Leucine outcompetes 5-FNV. |
*Yield is relative to a control expression utilizing 100% canonical leucine.
Troubleshooting FAQs
Q: I have zero protein expression after the medium shift, even in the soluble fraction. What went wrong? A: If your parallel control (shifted into media containing standard leucine) expressed well, the issue is 5-FNV toxicity and the stringent response. The LeuRS futile cycle has likely depleted your cellular ATP. Solution: Implement the "trace rescue" technique. Add 10–20 µM of canonical leucine alongside your 5-FNV. This is enough to keep the ribosome moving and prevent total starvation, but low enough that 5-FNV still heavily populates the target sites.
Q: My protein is expressing, but it is entirely in the insoluble fraction (inclusion bodies). A: Fluorination drastically alters the hydrophobicity and folding kinetics of your protein. 5-FNV increases the aggregation propensity of the nascent chain as it exits the ribosome. Solution: Lower your induction temperature to 18°C or even 15°C. Reduce your IPTG concentration to 0.1 mM to slow down the transcription rate. If the problem persists, consider co-expressing chaperone proteins (e.g., GroEL/ES or DnaK/J/E) using a compatible plasmid system (like pTf16).
Q: Mass spectrometry shows only 30-40% 5-FNV incorporation. How do I increase this without killing my yield? A: You are likely experiencing residual canonical amino acid carryover. E. coli stores amino acids intracellularly. Solution: Ensure thorough washing of the cell pellet (at least twice with large volumes of M9 salts) before resuspension in the depletion medium. Furthermore, ensure your starvation phase lasts a full 30 minutes before adding 5-FNV to completely exhaust intracellular leucine pools. Do not skip the starvation step.
Q: Can I use a standard BL21(DE3) strain instead of an auxotroph? A: It is highly discouraged. Prototrophic strains will upregulate their own leucine biosynthesis pathways the moment they detect starvation, completely flooding the system with canonical leucine and outcompeting the 5-FNV. You must use a verified leucine auxotroph (e.g., leuB- mutants) for high-fidelity residue-specific incorporation.
References
-
The physiological target for LeuRS translational quality control is norvaline. Cvetesic, N., Palencia, A., Halasz, I., Cusack, S., & Gruic-Sovulj, I. (2014). The EMBO Journal, 33(15), 1639-1653. URL:[Link]
-
Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Johnson, J. A., Lu, Y. Y., Van Deventer, J. A., & Tirrell, D. A. (2010). Current Opinion in Chemical Biology, 14(6), 774-780. URL:[Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Pham, T. T., et al. (2024). Protein Science, 33(3), e4896. URL:[Link]
Technical Support Center: Optimizing Auxotrophic Media Conditions for 5-Fluoro-L-norvaline Uptake
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the uptake of 5-Fluoro-L-norvaline (5-FNV) in auxotrophic systems. Here, we delve into the critical aspects of media composition, strain selection, and experimental design to ensure robust and reproducible results. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific research needs.
I. Frequently Asked Questions (FAQs)
Q1: What is 5-Fluoro-L-norvaline and what is its mechanism of action?
A1: 5-Fluoro-L-norvaline (5-FNV) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins.[1] It is an analog of the branched-chain amino acid L-valine.[1] Its primary mechanism of action involves competitive inhibition of enzymes that utilize L-valine or structurally similar amino acids. A key target is arginase, an enzyme that converts L-arginine to L-ornithine and urea.[1][2] By inhibiting arginase, 5-FNV can increase the bioavailability of L-arginine for other metabolic pathways, such as nitric oxide (NO) synthesis.[1][2] In some cellular contexts, high concentrations of L-norvaline have been associated with cytotoxicity, potentially through mimicry of protein amino acids or mitochondrial dysfunction.[3][4] However, reports on its toxicity can be overstated and are often observed at concentrations that may not be physiologically relevant.[3][5]
Q2: Why is an auxotrophic strain necessary for studying 5-FNV uptake?
A2: An auxotrophic mutant is an organism that cannot synthesize a particular essential nutrient, such as an amino acid, due to a genetic mutation.[6] To study the uptake of 5-FNV, which is an analog of L-valine, it is highly advantageous to use a strain that is auxotrophic for L-valine (a val mutant). This is because the auxotroph cannot produce its own valine and is therefore entirely dependent on the external supply provided in the growth medium.[6] This experimental setup allows for precise control over the concentration of L-valine and its analog, 5-FNV, enabling a clear assessment of 5-FNV's uptake and its subsequent effects without the confounding variable of endogenous L-valine synthesis. Using auxotrophic strains is a common and powerful technique in microbiology and genetic engineering for selecting transformed cells and studying metabolic pathways.[6][7][8]
Q3: Which amino acid transporters are likely involved in 5-FNV uptake?
A3: Given that 5-FNV is a structural analog of L-valine, it is highly probable that it is transported into the cell via the same transporters that handle branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. In bacteria such as E. coli and Corynebacterium glutamicum, there are specific transport systems for BCAAs.[9] In yeast, like Saccharomyces cerevisiae, there are several amino acid transporters with varying specificities. The general amino acid permease (Gap1) and the broad-specificity transporter Agp1 are known to import a wide range of amino acids.[10] Additionally, more specific transporters for BCAAs are also present. The exact transporter(s) involved can vary between organisms.
Q4: What is the purpose of a minimal medium in these experiments?
A4: A minimal medium is a type of defined medium that contains only the essential nutrients for the growth of a prototrophic (wild-type) organism: a carbon source, a nitrogen source, and various inorganic salts.[11][12] For auxotrophic strains, the minimal medium must be supplemented with the specific nutrient(s) the organism cannot synthesize on its own.[6][7] The primary advantage of using a minimal medium in 5-FNV uptake studies is the precise control it offers over the composition of the growth environment. This is crucial for eliminating potential competition for uptake from other amino acids that might be present in a complex, undefined medium like Luria-Bertani (LB) or Yeast Peptone Dextrose (YPD).[13]
II. Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at optimizing 5-FNV uptake.
| Issue | Possible Cause | Recommended Solution |
| No or poor growth of the auxotrophic strain | 1. Incomplete or incorrect media supplementation: The minimal medium may be lacking the essential nutrient for which the strain is auxotrophic. | 1. Verify auxotrophies: Double-check the genotype of your strain and ensure all necessary amino acids or other required nutrients are added to the medium at appropriate concentrations. |
| 2. 5-FNV toxicity: The concentration of 5-FNV may be too high, leading to cytotoxic effects.[4] | 2. Titrate 5-FNV: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of 5-FNV for your specific strain and experimental conditions. | |
| 3. Sub-optimal media conditions: The pH or other media components may not be ideal for your strain's growth. | 3. Optimize media: Adjust the pH of the medium and ensure all components are at their recommended concentrations. | |
| High background growth (prototrophic revertants) | 1. Spontaneous mutations: Auxotrophic strains can revert to prototrophy at a low frequency. | 1. Use freshly streaked cultures: Always start your experiments from a fresh colony isolated from a selective plate to minimize the presence of revertants. |
| 2. Contamination: The culture may be contaminated with a prototrophic organism. | 2. Aseptic technique: Ensure strict aseptic techniques are followed during all manipulations. Perform a Gram stain and streak for single colonies to check for contamination. | |
| Inconsistent or non-reproducible uptake results | 1. Inconsistent cell density: The number of cells used in the uptake assay can significantly affect the results. | 1. Standardize cell density: Measure the optical density (OD) of your cultures and standardize the cell number for each experiment. |
| 2. Variable incubation times: The duration of exposure to 5-FNV will directly impact the amount taken up. | 2. Precise timing: Use a timer and be consistent with all incubation steps. For short time points, consider using an automated liquid handling system if available. | |
| 3. Inefficient washing: Residual extracellular 5-FNV can lead to artificially high uptake measurements. | 3. Optimize washing steps: Use ice-cold wash buffer and perform multiple, rapid washes to effectively remove extracellular compound.[14] |
III. Experimental Protocols
Protocol 1: Preparation of Auxotrophic Minimal Medium
This protocol describes the preparation of a generic minimal medium suitable for many bacterial and yeast auxotrophs. The specific supplements will depend on the genotype of your strain.
Materials:
-
Minimal Salts Base (5X): Prepare a sterile, concentrated stock solution. The exact composition will vary depending on the organism (e.g., M9 salts for E. coli, Yeast Nitrogen Base without amino acids for S. cerevisiae).
-
Sterile Carbon Source (e.g., 20% Glucose): Autoclave or filter-sterilize separately.
-
Sterile Amino Acid Stock Solutions (e.g., 100X): Prepare individual, filter-sterilized stock solutions of all required amino acids.
-
5-Fluoro-L-norvaline (5-FNV) Stock Solution: Prepare a filter-sterilized stock solution in sterile water or an appropriate buffer.
-
Sterile deionized water.
Procedure:
-
Aseptic Assembly: In a sterile container, combine the required volumes of sterile deionized water, 5X Minimal Salts Base, and the sterile carbon source to achieve a 1X final concentration.
-
Supplementation: Add the necessary sterile amino acid stock solutions to their final desired concentrations. For a valine auxotroph, you will add L-valine.
-
Addition of 5-FNV: Add the 5-FNV stock solution to achieve the desired experimental concentration.
-
Final Volume: Adjust the final volume with sterile deionized water.
-
Mix Thoroughly: Gently swirl the medium to ensure all components are evenly distributed.
Protocol 2: 5-Fluoro-L-norvaline Uptake Assay
This protocol provides a general framework for measuring the uptake of 5-FNV. This can be adapted for use with radiolabeled 5-FNV or for indirect measurement via its effects on cell growth or a reporter system.
Materials:
-
Auxotrophic cells grown to mid-log phase in supplemented minimal medium.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% glucose).[15]
-
5-FNV solution in Uptake Buffer at the desired concentration.
-
Ice-cold Wash Buffer (e.g., PBS).
-
Lysis Buffer (if measuring intracellular concentration).
-
Detection reagent (e.g., scintillation fluid for radiolabeled compounds, or a fluorescent probe for certain amino acid analogs).[15]
Procedure:
-
Cell Preparation: Harvest mid-log phase cells by centrifugation and wash them twice with Uptake Buffer to remove any residual medium components. Resuspend the cells in Uptake Buffer to a standardized density.
-
Initiate Uptake: Add the 5-FNV solution to the cell suspension to start the uptake reaction.
-
Incubation: Incubate the cells at the appropriate temperature (e.g., 37°C) for a defined period. Time points can range from minutes to hours depending on the experimental goals.
-
Terminate Uptake: Stop the reaction by rapidly adding a large volume of ice-cold Wash Buffer followed by immediate filtration or centrifugation to separate the cells from the uptake medium.[14]
-
Washing: Wash the cells multiple times with ice-cold Wash Buffer to remove any non-specifically bound or extracellular 5-FNV.[14]
-
Cell Lysis (Optional): If directly measuring intracellular 5-FNV, lyse the cells using an appropriate Lysis Buffer.
-
Detection and Quantification: Measure the amount of 5-FNV taken up by the cells using the chosen detection method (e.g., scintillation counting, fluorescence measurement, or mass spectrometry).
IV. Visualizing Experimental Workflows and Pathways
Experimental Workflow for Optimizing 5-FNV Uptake
Caption: Workflow for optimizing 5-FNV uptake.
Simplified Branched-Chain Amino Acid (BCAA) Transport and 5-FNV Competition
Caption: 5-FNV competes with L-Valine for transport.
V. References
-
Benchchem. (n.d.). Navigating 5-FOA Selection: A Technical Guide to Optimizing pH and Troubleshooting. Retrieved from
-
Google. (n.d.). Bacterial Amino Acid Transport Systems. Retrieved from
-
GeneCopoeia. (2026, February 20). Amino acid & Cystine Uptake Tools for Cancer Metabolism and Ferroptosis Research. Retrieved from
-
LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. Retrieved from
-
Horak, J. (n.d.). Regulation of Amino Acid Transport in Saccharomyces cerevisiae. PMC. Retrieved from
-
ResearchGate. (n.d.). Amino Acid Transport Systems in Biotechnologically Relevant Bacteria. Retrieved from
-
Frontiers. (n.d.). Overlapping Roles of Yeast Transporters Aqr1, Qdr2, and Qdr3 in Amino Acid Excretion and Cross-Feeding of Lactic Acid Bacteria. Retrieved from
-
ECGRC. (n.d.). CGSC List Auxotrophic Strains. Retrieved from
-
PMC. (n.d.). Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications. Retrieved from
-
ASM Journals. (2002, May 1). Auxotrophic Yeast Strains in Fundamental and Applied Research. Retrieved from
-
PMC. (2025, October 22). Harnessing prokaryotic amino acid transporters for metabolic engineering: mechanisms and biotechnological applications. Retrieved from
-
ASM Journals. (n.d.). Auxotrophic Yeast Strains in Fundamental and Applied Research. Retrieved from
-
GoldBio. (n.d.). Understanding Auxotrophic Mutants: Yeast and Bacterial Cloning Tools. Retrieved from
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from
-
Pickering Laboratories. (n.d.). Amino Acids Analysis of Cell Culture Media. Retrieved from
-
PMC. (2020, January 23). The Uptake and Release of Amino Acids by Staphylococcus aureus at Mid-Exponential and Stationary Phases and Their Corresponding Responses to Changes in Temperature, pH and Osmolality. Retrieved from
-
PMC. (n.d.). USE OF 5-FLUOROURACIL FOR THE ISOLATION OF AUXOTROPHIC MUTANTS OF BACILLUS MEGATERIUM. Retrieved from
-
ResearchGate. (n.d.). Exogenous addition of Val and Ile at 5 mM affect the growth of the auxotrophic mutant ΔFgIlv2-4. Retrieved from
-
membraPure. (n.d.). Analysis of the amino acid composition of cell culture media. Retrieved from
-
PMC. (2019, December 17). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Retrieved from
-
Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from
-
PMC. (2017, October 1). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Retrieved from
-
ScienceDirect. (2019, January 29). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Retrieved from
-
bioRxiv. (2018, December 9). L-Norvaline, a New Therapeutic Agent against Alzheimer's disease. Retrieved from
-
MilliporeSigma. (n.d.). Multiplex Toxicity Assays | MILLIPLEX® Assays. Retrieved from
-
PMC. (2020, March 27). Auxotrophic Selection Strategy for Improved Production of Coenzyme B12 in Escherichia coli. Retrieved from
-
Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide. Retrieved from
-
MilliporeSigma. (n.d.). Flow Cytometry Protocol. Retrieved from
-
ResearchGate. (2019, May 12). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Retrieved from
-
Biocompare. (2022, September 20). Troubleshooting Flow Cytometry Experiments. Retrieved from
-
ResearchGate. (2019, December 5). (PDF) Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Retrieved from
-
PMC. (2015, March 25). Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts. Retrieved from
-
ResearchGate. (2025, October 28). (PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from
-
Analyst (RSC Publishing). (n.d.). Biomonitoring of occupational exposure to 5-fluorouracil by assaying α-fluoro-β-alanine in urine with a highly sensitive UHPLC-MS/MS method. Retrieved from
-
YouTube. (2019, March 9). Exercise Physiology | L-Norvaline Functions and Catabolism. Retrieved from
-
PMC. (2024, June 8). Optimizing cancer patient care with a robust assay for 5-fluorouracil quantification and in-vitro stability in human blood for therapeutic drug monitoring. Retrieved from
Sources
- 1. lifetein.com [lifetein.com]
- 2. google.com [google.com]
- 3. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Amino Acid Transport in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pickeringlabs.com [pickeringlabs.com]
- 12. membrapure.de [membrapure.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. tebubio.com [tebubio.com]
Technical Support Center: Solubilization Strategies for 5-Fluoro-L-norvaline in Aqueous Buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of fluorinated non-canonical amino acids in assay development. 5-Fluoro-L-norvaline presents a unique biophysical challenge due to its terminal fluorine substitution. This guide provides the mechanistic reasoning and self-validating protocols to successfully formulate this compound for your experiments.
The Mechanistic "Why": Understanding the Solubility Barrier
To troubleshoot solubility, we must first understand the molecular causality of the precipitation. 5-Fluoro-L-norvaline struggles to dissolve in standard aqueous buffers (e.g., PBS, HEPES at pH 7.4) due to two primary factors:
-
The Fluorophobic Effect: The substitution of hydrogen with highly electronegative fluorine at the C5 position significantly alters the hydration shell of the molecule. , resisting interaction with water molecules and driving the amino acid to self-associate or precipitate[1].
-
Zwitterionic Neutrality at Physiological pH: Like its parent compound norvaline, 5-Fluoro-L-norvaline possesses a carboxyl group (pKa ~2.36) and an amino group (pKa ~9.76)[2]. At physiological pH (7.0 - 7.4),[3]. Without a net charge to facilitate ion-dipole interactions with water, aqueous solubility is at its absolute minimum near its isoelectric point (pI ~6.0).
Self-Validating Solubilization Protocols
Do not attempt to dissolve the powder directly into a 1X aqueous buffer. Instead, utilize one of the following self-validating systems. A protocol is "self-validating" if it includes an internal checkpoint (e.g., visual clarity, absence of light scattering) before proceeding to the next step.
Protocol A: Co-Solvent (DMSO) Mediated Solubilization (Preferred for Cellular Assays)
, allowing the monomeric amino acid to be solvated before introduction to the aqueous phase[4].
-
Calculate: Determine the total volume of 100% Dimethyl Sulfoxide (DMSO) needed to create a 50X to 100X concentrated stock solution (e.g., 100 mM).
-
Primary Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the 5-Fluoro-L-norvaline powder.
-
Agitation: Vortex vigorously for 60 seconds.
-
Validation Checkpoint: The solution must be completely transparent with no particulate matter. If cloudy, warm to 37°C in a water bath for 5 minutes.
-
-
Aqueous Dilution: Slowly add the concentrated DMSO stock dropwise into your vigorously stirring aqueous buffer (pH 7.4) to reach the 1X working concentration.
-
Final Validation: Measure the OD600 of the final solution. An OD600 < 0.05 confirms the absence of micro-precipitates.
Protocol B: pH-Shift Solubilization (Preferred for in vitro Biochemical Assays)
If your downstream application cannot tolerate DMSO, you must force the molecule out of its zwitterionic state by shifting the pH.[5].
-
Acidic/Basic Stock: Suspend the powder in a small volume (10% of final volume) of either 0.1 M HCl (to protonate the carboxylate, net charge +1) or 0.1 M NaOH (to deprotonate the amine, net charge -1).
-
Dissolution: Sonicate for 2-3 minutes.
-
Validation Checkpoint: The solution should turn clear as the ionized molecules repel each other and interact with water.
-
-
Buffering: Dilute the clear acidic/basic stock into a high-capacity buffer (e.g., 100 mM Tris-HCl or Phosphate) pre-adjusted to compensate for the pH shift, bringing the final volume to 1X.
-
Verification: Immediately verify the final pH using a micro-pH probe to ensure it has returned to the physiological target.
Quantitative Data: Solubility Parameters
The following table summarizes the expected solubility behaviors under various conditions to guide your experimental design.
| Solvent System | pH | Temp (°C) | Expected Solubility Limit | Mechanism of Solubilization |
| 100% Water | ~6.0 (pI) | 25 | < 1 mg/mL | None (Zwitterion aggregation) |
| 100% Water | 7.4 | 25 | ~ 2-5 mg/mL | Weak ion-dipole interactions |
| 0.1 M HCl (Aqueous) | < 3.0 | 25 | > 20 mg/mL | Cationic repulsion (Net +1) |
| 0.1 M NaOH (Aqueous) | > 10.0 | 25 | > 20 mg/mL | Anionic repulsion (Net -1) |
| 100% DMSO | N/A | 25 | > 50 mg/mL | Disruption of fluorophobic effect |
| 5% DMSO in PBS | 7.4 | 37 | ~ 10 mg/mL | Co-solvent mediated hydration |
Workflow Visualization
Follow this decision tree to determine the optimal solubilization route for your specific assay requirements.
Decision tree for solubilizing 5-Fluoro-L-norvaline based on downstream assay compatibility.
Frequently Asked Questions (FAQs)
Q: I dissolved 5-Fluoro-L-norvaline in DMSO, but it crashed out when I added it to my buffer. Why? A: This is known as "solvent shock." It occurs when the DMSO stock is added too quickly to the aqueous phase, causing the local concentration of water to strip the DMSO from the amino acid before it can properly disperse. Solution: Add the DMSO stock dropwise while the aqueous buffer is under constant, rapid vortexing or magnetic stirring.
Q: Can I use surfactants like Tween-20 or Triton X-100 to keep it in solution? A: Standard hydrocarbon-based surfactants are generally ineffective for highly fluorinated compounds due to the fluorophobic effect., though these are rarely compatible with standard biological assays[1]. Stick to the DMSO or pH-shift methods.
References
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed (Langmuir). URL: [Link]
-
PubChem Compound Summary for CID 65098, L-Norvaline. National Center for Biotechnology Information (NCBI). URL: [Link]
-
Norvaline. Wikipedia. URL: [Link]
Sources
- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norvaline - Wikipedia [en.wikipedia.org]
- 3. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Peptide solubility - Bachem [bachem.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: 5-Fluoro-L-norvaline (5-FNV) Application Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing 5-Fluoro-L-norvaline (5-FNV). This guide is designed to provide in-depth scientific context, actionable troubleshooting strategies, and validated protocols to help you successfully incorporate this non-canonical amino acid while preventing its unintended misincorporation into proteins.
Understanding the Core Challenge: 5-FNV and Translational Fidelity
5-Fluoro-L-norvaline is a structural analog of L-leucine. This similarity is both its strength, allowing it to potentially act as a probe or therapeutic agent, and its primary challenge. The cellular machinery responsible for protein synthesis can mistakenly identify 5-FNV as leucine, leading to its incorporation at leucine codons. This misincorporation can induce proteotoxic stress, alter protein structure and function, and compromise experimental outcomes.
The gatekeeper of translational fidelity for leucine is the Leucyl-tRNA Synthetase (LeuRS) . This enzyme is responsible for charging (attaching) leucine to its corresponding tRNA (tRNALeu).[1][2] Crucially, LeuRS possesses a sophisticated two-step editing mechanism to prevent incorrect amino acids from being used.
-
Pre-transfer Editing: Hydrolysis of the misactivated aminoacyl-adenylate intermediate before it is transferred to the tRNA.[3][4]
-
Post-transfer Editing: Hydrolysis of the mischarged amino acid from the tRNA. This activity resides in a distinct domain known as the Connective Polypeptide 1 (CP1) domain.[1][2][5]
5-FNV, due to its structural similarity to leucine, can be mistakenly activated by LeuRS. If it evades the pre- and post-transfer editing checkpoints, it becomes misincorporated into the growing polypeptide chain.
Caption: Mechanism of LeuRS fidelity and 5-FNV misincorporation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-FNV toxicity in cell culture?
A1: The toxicity of 5-FNV, like other fluorinated amino acids, often stems from its metabolic conversion or its misincorporation into proteins.[6][7] Misincorporation leads to "statistical proteins" with altered structures, which can overwhelm cellular protein quality control systems like the proteasome and autophagy.[8] This triggers a condition known as proteotoxic stress, which activates the Integrated Stress Response (ISR).[9][10] Chronic ISR activation can ultimately lead to cell cycle arrest and apoptosis.[8]
Q2: My protein expression yield is very low when 5-FNV is present. Why?
A2: This is a common issue and is likely due to proteotoxic stress. When misincorporation occurs, cells downregulate global protein synthesis to reduce the burden of misfolded proteins.[8][10] This is a key feature of the ISR. Therefore, the low yield is a direct consequence of the cell's protective response to the production of aberrant proteins. Additionally, high concentrations of the inducer (e.g., IPTG) can exacerbate this effect by driving high expression of what the cell perceives as a toxic product.[11][12]
Q3: How can I confirm that 5-FNV is being misincorporated into my protein of interest?
A3: The gold-standard method is mass spectrometry (MS)-based proteomics.[13][14] After purifying your protein, it can be digested into peptides and analyzed. A misincorporation event is detected by a specific mass shift in the peptide fragments. Leucine has a monoisotopic mass of 113.08406 u. 5-FNV has a monoisotopic mass of 115.06443 u (C5H10FNO2). This mass difference of +1.98037 u can be identified using high-resolution mass spectrometry. See Protocol 1 for a detailed workflow.
Q4: Can I simply add a large excess of leucine to the culture medium to out-compete 5-FNV?
A4: While supplementing with the canonical amino acid is a valid strategy, its effectiveness can be limited.[15] The relative binding affinities of leucine and 5-FNV to the LeuRS active site play a significant role. If 5-FNV is efficiently activated by LeuRS, simple competitive inhibition might require impractically high leucine concentrations, which could have their own metabolic consequences. This strategy is often used in combination with other approaches, such as optimizing fermentation conditions or using engineered host strains.[15]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered when working with 5-FNV.
Caption: Systematic workflow for troubleshooting 5-FNV misincorporation.
Problem: Low Protein Yield, Cell Toxicity, or Protein Aggregation
This is the most frequent set of issues and points towards significant misincorporation and subsequent proteotoxic stress.
Solution A: Optimize Protein Expression Conditions
The goal is to reduce the rate of protein synthesis, giving the cell's quality control machinery more time to manage misfolded proteins and lessening the burden on the translational apparatus.
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Temperature | 37°C | 16-25°C | Lower temperatures slow down all metabolic processes, including transcription and translation, which can improve protein folding and solubility.[16][17] |
| Inducer Conc. | High (e.g., 1 mM IPTG) | Low (e.g., 0.05-0.2 mM IPTG) | Reduces the transcriptional load, preventing the cell from being overwhelmed by the production of aberrant protein.[11] |
| Host Strain | Standard (e.g., K12) | BL21(DE3) or derivatives | BL21 strains are deficient in proteases (Lon, OmpT) which can improve the yield of intact protein. Some strains also show lower intrinsic production of competing non-canonical amino acids.[18][19] |
| Media | Standard LB | Rich Media (e.g., TB) or Minimal Media + Leucine | Rich media can support higher cell densities. Minimal media supplemented with excess leucine can help out-compete 5-FNV for LeuRS binding.[15] |
Solution B: Modify Host Cell Metabolism
In some host strains, metabolic pathways can produce non-canonical amino acids that compete with their canonical counterparts. For example, norvaline and norleucine can be synthesized via the branched-chain amino acid (BCAA) pathway and misincorporated at leucine and methionine sites, respectively.[15][20]
-
Use Auxotrophic Strains: Employ a host strain that cannot synthesize leucine (a leu- auxotroph). This makes the cell entirely dependent on the leucine you supply in the media, giving you greater control over the intracellular amino acid pool.
-
Genetic Engineering: For advanced users, knocking out or down-regulating genes in competing biosynthetic pathways, such as ilvA or leuA, can reduce the endogenous production of non-canonical amino acids.[15][20]
Problem: Misincorporation is Confirmed but Unacceptable for Downstream Applications
Even with optimized expression, a basal level of misincorporation may persist. For applications requiring high-purity protein (e.g., therapeutics, structural biology), this must be eliminated.
Solution: Engineer the Leucyl-tRNA Synthetase (LeuRS)
This is an advanced strategy that directly targets the source of the problem. The goal is to improve the discriminatory power of LeuRS, making it better at rejecting 5-FNV.
-
Principle: The editing (CP1) domain of LeuRS is the primary site for hydrolyzing mischarged tRNAs.[1][2][4] By mutating key residues in the amino acid binding pocket of the CP1 domain, its specificity can be altered. The objective is to create a mutant LeuRS that more efficiently recognizes and hydrolyzes 5-FNV-tRNALeu while leaving Leu-tRNALeu untouched.
-
Approach: This typically involves creating a library of LeuRS mutants and screening for variants that provide high fidelity.[21][22][23][24] While complex, this is the most robust method for ensuring specific incorporation of a desired amino acid. See Protocol 2 for a conceptual workflow.
Experimental Protocols
Protocol 1: Quantification of 5-FNV Misincorporation by Mass Spectrometry
This protocol provides a workflow to detect and quantify 5-FNV in a purified protein sample.
-
Protein Purification: Purify your protein of interest to >95% purity using standard chromatography techniques to remove contaminating E. coli proteins.
-
Sample Preparation:
-
Quantify the purified protein concentration accurately (e.g., via BCA or A280 measurement).
-
Aliquot approximately 20-50 µg of protein into a clean microcentrifuge tube.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to 20 mM and incubating for 45 minutes in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Elute, dry the peptides in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture on a high-resolution Orbitrap or TOF mass spectrometer coupled to a nano-LC system.
-
Set the data acquisition method to Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the MS/MS data against a database containing your protein of interest's sequence.
-
Crucially, include a variable modification corresponding to the mass shift of 5-FNV replacing Leucine (+1.98037 Da) on all Leucine residues.
-
The software will identify and quantify peptides where this mass shift is present, providing evidence and a relative abundance of misincorporation.[13][14]
-
Protocol 2: Conceptual Workflow for Engineering LeuRS Fidelity
This is a high-level overview for researchers aiming to create a high-fidelity LeuRS mutant. This process is a significant undertaking.
-
Library Creation:
-
Establish a Selection System:
-
Design a dual-reporter system in E. coli.
-
Positive Selection: A reporter gene essential for survival (e.g., an antibiotic resistance gene like cat) containing several leucine codons. In the presence of 5-FNV, cells will only survive if their mutant LeuRS can efficiently charge tRNALeu with leucine, allowing for translation of the survival gene.
-
Negative Selection: A toxic reporter gene (e.g., sacB) also containing multiple leucine codons. In the absence of 5-FNV, cells expressing a LeuRS that misincorporates other amino acids at leucine sites will produce the toxic protein and die. The goal is to select against promiscuous synthetases.
-
-
Screening:
-
Transform the LeuRS mutant library into the E. coli strain containing the reporter system.
-
Perform rounds of positive and negative selection to enrich for mutants that are active with leucine but do not misincorporate 5-FNV.
-
Isolate plasmids from surviving colonies and sequence the LeuRS gene to identify beneficial mutations.
-
-
Validation:
-
Clone the most promising LeuRS mutants into a clean expression vector.
-
Co-express the mutant LeuRS with your protein of interest in the presence of 5-FNV.
-
Use Mass Spectrometry (Protocol 1 ) to quantify the reduction in misincorporation compared to the wild-type LeuRS. This validates the improved fidelity of the engineered enzyme.[22][23][25]
-
References
-
M. Palencia, A., et al. (2012). CP1-dependent partitioning of pretransfer and posttransfer editing in leucyl-tRNA synthetase. PNAS. [Link]
-
Chen, J. F., et al. (2009). A paradigm shift for the amino acid editing mechanism of human cytoplasmic leucyl-tRNA synthetase. PubMed. [Link]
-
Chen, J. F., et al. (2009). A Paradigm Shift for the Amino Acid Editing Mechanism of Human Cytoplasmic Leucyl-tRNA Synthetase. Biochemistry. [Link]
-
Howard, T. (2018). Characterizing the Editing Modes of Duplicated Leucyl-TRNA Synthetases in the Archaea Sulfolobus islandicus. ProQuest. [Link]
-
Li, L., et al. (2015). Leucyl-tRNA synthetase editing domain functions as a molecular rheostat to control codon ambiguity in Mycoplasma pathogens. PMC. [Link]
-
Link, A. J., et al. (2006). Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids. PNAS. [Link]
-
García, I. L., et al. (2022). Molecular genetic approaches to decrease the uncontrolled misincorporation of non-canonical branched chain amino acids into recombinant mini-proinsulin expressed in Escherichia coli. PMC. [Link]
-
Sethia, K., et al. (2013). A rationally engineered misacylating aminoacyl-tRNA synthetase. PNAS. [Link]
-
Amiram, M., et al. (2019). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. ACS Publications. [Link]
-
Brodsky, J. L., & Guerriero, C. J. (2023). Non-essential amino acid availability influences proteostasis and breast cancer cell survival during proteotoxic stress. PMC. [Link]
-
Amiram, M., et al. (2019). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. PMC. [Link]
-
Wurm, D. J., et al. (2022). Strain specific properties of Escherichia coli can prevent non-canonical amino acid misincorporation caused by scale-related process heterogeneities. PubMed. [Link]
-
Amiram, M., et al. (2019). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. PubMed. [Link]
-
d'Oelsnitz, S., et al. (2021). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. bioRxiv. [Link]
-
Guerriero, C. J., & Brodsky, J. L. (2023). Non-Essential Amino Acid Availability Influences Proteostasis and Breast Cancer Cell Survival During Proteotoxic Stress. PubMed. [Link]
-
Wurm, D. J., et al. (2022). Strain specific properties of Escherichia coli can prevent non-canonical amino acid misincorporation caused by scale-related process heterogeneities. ResearchGate. [Link]
-
Tmej, C., et al. (2025). Selecting aminoacyl-tRNA synthetase/tRNA pairs for efficient genetic encoding of noncanonical amino acids into proteins. PubMed. [Link]
-
Papandreou, M. E., & Tavernarakis, N. (2019). Proteotoxic stress response mechanisms. ResearchGate. [Link]
-
García, I. L., et al. (2022). Molecular genetic approaches to decrease the uncontrolled misincorporation of non-canonical branched chain amino acids into recombinant mini-proinsulin expressed in Escherichia coli. ResearchGate. [Link]
-
Cvetesic, N., et al. (2016). Proteome-wide measurement of non-canonical bacterial mistranslation by quantitative mass spectrometry of protein modifications. PMC. [Link]
-
McConkey, D. J. (2017). The integrated stress response and proteotoxicity in cancer therapy. PMC. [Link]
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McConkey, D. J. (2017). The integrated stress response and proteotoxicity in cancer therapy. Biochemical and Biophysical Research Communications. [Link]
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Moura, G. R., & Santos, M. A. S. (2017). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Protein & Peptide Letters. [Link]
-
Various Authors. (2013). Troubleshooting protein purification? ResearchGate. [Link]
-
Okeda, R., et al. (1990). Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine. PubMed. [Link]
-
Sahenk, Z., & Mendell, J. R. (1996). Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture. PubMed. [Link]
Sources
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- 4. Leucyl-tRNA synthetase editing domain functions as a molecular rheostat to control codon ambiguity in Mycoplasma pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A paradigm shift for the amino acid editing mechanism of human cytoplasmic leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The integrated stress response and proteotoxicity in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-essential amino acid availability influences proteostasis and breast cancer cell survival during proteotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
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Mass Spectrometry Validation of 5-Fluoro-L-Norvaline Protein Incorporation: A Comparative Guide for Protein Engineering
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) into recombinant proteins has revolutionized structural biology, particularly through the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. Among fluorinated analogues, 5-Fluoro-L-norvaline (5F-Nva) has emerged as a highly sensitive, minimally perturbing probe. However, the successful application of 5F-Nva depends entirely on rigorous validation of its incorporation. This guide provides an objective comparison of 5F-Nva against alternative fluorinated ncAAs and details a self-validating mass spectrometry (MS) methodology to quantify global incorporation efficiency and map site-specific fidelity.
The Strategic Role of 5-Fluoro-L-Norvaline
Fluorine-19 is an ideal NMR nucleus due to its 100% natural abundance, high gyromagnetic ratio, and the complete absence of background signals in biological systems. To exploit this, researchers frequently substitute aliphatic canonical amino acids with fluorinated analogues.
5-Fluoro-L-norvaline is a straight-chain, monofluorinated analogue that typically substitutes for leucine , isoleucine , or valine during translation in auxotrophic expression systems. Because it possesses only a single terminal fluorine atom, 5F-Nva introduces minimal steric bulk compared to heavily fluorinated analogues. This allows researchers to probe native-state protein dynamics without artificially altering the protein's thermodynamic folding landscape.
Comparative Analysis: 5F-Nva vs. Alternative Fluorinated ncAAs
To objectively evaluate the utility of 5F-Nva, it must be compared against other widely used fluorinated analogues, such as 5,5,5-Trifluoroleucine (TFL) and 4-Fluorophenylalanine (4F-Phe). The choice of analogue directly impacts the structural integrity of the target protein.
Table 1: Comparative Properties of Fluorinated Amino Acids for Protein Incorporation
| Amino Acid Analogue | Target Canonical Residue | Monoisotopic Mass Shift | Hydrophobicity Impact | Structural Perturbation | Primary Application |
| 5-Fluoro-L-norvaline (5F-Nva) | Leucine / Isoleucine | +3.975 Da | Minimal | Low | Native-state 19F NMR, subtle folding studies |
| 5,5,5-Trifluoroleucine (TFL) | Leucine | +53.945 Da | Highly Increased | Moderate to High | Thermal stabilization, "Teflon" protein engineering |
| 4-Fluorophenylalanine (4F-Phe) | Phenylalanine | +17.991 Da | Minimal | Low | Protein-protein interactions, 19F NMR |
Causality Insight: Why choose 5F-Nva over TFL? As demonstrated in studies of, the trifluoromethyl (-CF₃) group of TFL is significantly larger and more lipophilic than a standard methyl group. This leads to the "fluorous effect," which drives tight hydrophobic core packing and artificially increases thermal stability. If the objective is to observe native conformational changes without distorting the protein's inherent biophysical properties, the monofluorinated 5F-Nva is the superior choice.
Mass Spectrometry Validation Workflows
Validating the incorporation of 5F-Nva requires a two-tiered mass spectrometry approach. Relying solely on NMR or basic gel electrophoresis is insufficient, as these methods cannot distinguish between 90% and 100% incorporation, nor can they rule out misincorporation at off-target sites. A robust, self-validating system utilizes Intact Mass Analysis (Top-Down) for global incorporation efficiency, cross-referenced with Bottom-Up LC-MS/MS for site-specific mapping.
Workflow for mass spectrometry validation of 5-Fluoro-L-norvaline incorporation.
Step-by-Step Experimental Methodology
The following protocol establishes a self-validating loop. Intact MS prevents the "missing peptide" problem inherent in Bottom-Up approaches, while MS/MS prevents false positives from unintended post-translational modifications (e.g., oxidation) that might mimic incorporation mass shifts.
Phase 1: Residue-Specific Incorporation via Media Shift
-
Inoculation & Growth: Grow a leucine-auxotrophic E. coli strain expressing your target protein in M9 minimal media supplemented with all 20 canonical amino acids. Incubate at 37°C until the OD₆₀₀ reaches 0.6.
-
Media Shift: Centrifuge the cells at 4,000 × g for 10 minutes. Wash the pellet twice with sterile 0.9% NaCl. Resuspend the cells in M9 minimal media lacking leucine, but supplemented with 1–2 mM 5-Fluoro-L-norvaline.
-
Causality: Washing removes residual intracellular canonical amino acids. Depleting the target amino acid eliminates substrate competition at the aminoacyl-tRNA synthetase, forcing the translational machinery to utilize the fluorinated analogue, a critical step for .
-
-
Induction: Add 1 mM IPTG to induce protein expression. Express for 4–6 hours at 30°C, then harvest the cells.
Phase 2: Intact Mass Spectrometry (Global Validation)
-
Purification & Desalting: Purify the protein via Ni-NTA affinity chromatography. Desalt the eluate using a C4 ZipTip or a rapid size-exclusion column (e.g., PD-10) into 0.1% Formic Acid.
-
Causality: Non-volatile salts (like NaCl or phosphates) cause severe ion suppression during Electrospray Ionization (ESI), masking the protein signal and leading to noisy, uninterpretable spectra.
-
-
Data Acquisition: Inject the desalted sample into a high-resolution ESI-TOF or Orbitrap mass spectrometer.
-
Deconvolution: Use deconvolution software (e.g., MaxEnt1 or BioPharma Finder) to convert the multiply charged m/z envelope into a zero-charge intact mass.
Phase 3: Bottom-Up LC-MS/MS (Site-Specific Validation)
-
Digestion: Denature the purified protein in 8M Urea. Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) for 30 mins at 56°C, and alkylate cysteines with 50 mM Iodoacetamide (IAA) for 30 mins in the dark. Dilute the urea to <1M and digest with Trypsin overnight at 37°C.
-
LC-MS/MS: Analyze the resulting peptide mixture using a nano-LC coupled to a tandem mass spectrometer (e.g., Q-Exactive).
-
Database Search: Search the MS/MS spectra against the target protein sequence. Set a dynamic modification of +3.975 Da on Leucine residues (or +17.991 Da if targeting Valine).
-
Causality: Trypsin cleaves specifically at Arginine and Lysine. The resulting peptides are fragmented in the mass spectrometer. The generated b- and y-ion series will unambiguously localize the mass shift to the specific target residue, ruling out misincorporation at off-target aliphatic sites.
-
Data Interpretation & Scientific Integrity
Accurate interpretation of high-resolution mass spectrometry data relies on exact monoisotopic mass calculations .
-
If replacing Leucine (C₆H₁₃NO₂, 131.0946 Da) with 5F-Nva (C₅H₁₀FNO₂, 135.0696 Da): The expected mass shift per residue is +3.975 Da .
-
If replacing Valine (C₅H₁₁NO₂, 117.0790 Da) with 5F-Nva: The expected mass shift per residue is +17.991 Da .
During Intact MS analysis, a protein containing three leucine residues will display a distribution of deconvoluted peaks: +0 Da (no incorporation), +3.97 Da (1x 5F-Nva), +7.95 Da (2x 5F-Nva), and +11.92 Da (100% incorporation). The relative intensities of these peaks provide a highly accurate quantitative measure of global incorporation efficiency. If the +11.92 Da peak is the base peak, the media shift protocol was successful. Bottom-up MS/MS then acts as the final validation layer, confirming that the +3.975 Da shifts occurred exclusively at the three intended leucine loci.
References
-
Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. URL:[Link]
-
Banci, L., et al. (2022). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. URL:[Link]
-
Gottler, L. M., et al. (2001). Self-Association and Membrane-Binding Behavior of Melittins Containing Trifluoroleucine. Journal of the American Chemical Society, 123(48), 11815-11816. URL:[Link]
-
Hou, Y., et al. (2017). Solvent-accessibility of discrete residue positions in the polypeptide hormone glucagon by 19F-NMR observation of 4-fluorophenylalanine. Protein & Cell, 8(8), 617-621. URL:[Link]
A Tale of Two Probes: 5-Fluoro-L-norvaline vs. 5-Fluorotryptophan for High-Resolution Protein Insights with ¹⁹F NMR
A Senior Application Scientist's Guide to Selecting the Optimal Fluorinated Amino Acid for Your Next Breakthrough
For researchers navigating the intricate world of protein structure, dynamics, and interactions, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool. Its power lies in the introduction of a sensitive, background-free NMR probe—the ¹⁹F nucleus—into the protein of interest.[1][2][3] The choice of this fluorinated probe is a critical decision that profoundly influences the quality and interpretability of the resulting data. This guide provides an in-depth comparison of two valuable, yet distinct, fluorinated amino acids for ¹⁹F NMR studies: the aliphatic 5-Fluoro-L-norvaline and the aromatic 5-Fluorotryptophan.
The Allure of the Fluorine Reporter: A Brief Primer
The fluorine-19 nucleus is a superb spy within a protein. With a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, its NMR sensitivity is 83% that of a proton.[1] Crucially, its near-total absence in biological systems ensures that any detected ¹⁹F signal originates solely from the introduced probe.[1][2] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, making it a powerful reporter on subtle conformational changes, ligand binding, and protein-protein interactions.[2][4]
5-Fluorotryptophan: The Aromatic Informant
5-Fluorotryptophan (5-F-Trp) has established itself as a workhorse in the field of protein ¹⁹F NMR. As an analog of a natural aromatic amino acid, it can often be incorporated into proteins with minimal perturbation to the overall structure and function.[2] Tryptophan residues are frequently located in functionally important regions, such as active sites and protein-protein interfaces, making 5-F-Trp an excellent probe for monitoring key biological events.
Key Characteristics of 5-Fluorotryptophan:
-
High Sensitivity to Environment: The aromatic ring of tryptophan places the fluorine atom in a region of rich electronic diversity. This results in a ¹⁹F chemical shift that is highly sensitive to changes in the local environment, including van der Waals packing and electrostatic fields.[2] This sensitivity allows for the detection of subtle conformational changes upon ligand binding or protein interaction.
-
Favorable Incorporation: Biosynthetic incorporation of 5-F-Trp into proteins expressed in E. coli is well-established and can be highly efficient, often achieved by providing 5-fluoroindole in the growth media, which serves as a precursor for in-cell synthesis of 5-F-Trp.[1][5]
-
Minimal Structural Perturbation (Generally): In many cases, the substitution of hydrogen with fluorine on the indole ring is well-tolerated, with minimal impact on protein structure and function.[2] However, the specific position of fluorination on the indole ring can influence protein stability, with some studies showing that 6-fluorotryptophan can be more destabilizing than 5-fluorotryptophan in certain contexts.[6]
-
Dual-Purpose Probe: Beyond NMR, the intrinsic fluorescence of the tryptophan moiety allows 5-F-Trp to also serve as a fluorescent probe, enabling complementary studies of protein conformation and dynamics.[7][8]
5-Fluoro-L-norvaline: The Aliphatic Alternative
5-Fluoro-L-norvaline, a non-proteinogenic amino acid, offers a distinct set of advantages as a ¹⁹F NMR probe. As an aliphatic residue, it provides a different perspective on protein structure and dynamics compared to its aromatic counterparts. While direct studies on 5-fluoro-L-norvaline are less abundant, valuable insights can be gleaned from studies of its structural isomer, 5-fluoroleucine.
Key Characteristics of 5-Fluoro-L-norvaline:
-
Probing Hydrophobic Cores: Norvaline is an isomer of valine and is structurally similar to leucine and isoleucine.[9] Fluorinating this aliphatic side chain allows for the introduction of a ¹⁹F probe into the hydrophobic core of a protein, a region often critical for folding and stability.
-
Significant Chemical Shift Dispersion: Studies on proteins labeled with 5-fluoroleucine have demonstrated a surprisingly large ¹⁹F chemical shift dispersion, comparable to that observed for aromatic fluorinated amino acids.[10] This wide range of chemical shifts allows for the resolution of individual labeled sites even in proteins with multiple incorporated probes.
-
Minimal Perturbation of Structure: The replacement of a methyl group with a fluoromethyl group is a relatively conservative substitution. Structural studies of proteins with highly fluorinated cores have shown that these substitutions can be accommodated with minimal perturbation to the overall protein fold.
-
Toxicity Considerations: It is important to note that non-proteinogenic amino acids like norvaline can be toxic to cells, potentially through misincorporation into proteins in place of their canonical counterparts. This requires careful optimization of expression conditions to ensure cell viability and efficient protein production.
Head-to-Head Comparison: Choosing the Right Probe for the Job
The decision between 5-F-Trp and 5-F-Nva hinges on the specific scientific question being addressed. The following table summarizes their key properties to guide your selection.
| Feature | 5-Fluoro-L-norvaline | 5-Fluorotryptophan | Rationale & Causality |
| Probe Type | Aliphatic | Aromatic | Provides complementary information on different protein environments. Aliphatic probes are ideal for studying hydrophobic cores, while aromatic probes are sensitive to pi-stacking and electrostatic interactions. |
| Typical Chemical Shift Range in Proteins | ~ -215 to -230 ppm (inferred from 5-fluoroleucine)[10] | ~ -110 to -130 ppm | The different electronic environments of the C-F bond in aliphatic vs. aromatic systems lead to distinct chemical shift ranges. |
| Reported Chemical Shift Dispersion | Up to 15 ppm (for 5-fluoroleucine)[10] | ~5-15 ppm | The large dispersion for both probes allows for excellent resolution of individual labeled sites, crucial for site-specific analysis. |
| Structural Perturbation | Generally low; conservative substitution for aliphatic residues. | Generally low, but can be site-dependent.[2][6] | The isosteric nature of H and F minimizes steric clashes. However, the high electronegativity of fluorine can alter local electronic properties. |
| Incorporation Method | Biosynthetic, requires auxotrophic strains or metabolic pathway inhibitors. | Biosynthetic, often simplified by using 5-fluoroindole as a precursor.[5] | The choice of incorporation strategy depends on the host expression system and the potential toxicity of the fluorinated amino acid. |
| Unique Advantages | Excellent for probing hydrophobic packing and core dynamics. | Dual fluorescence and NMR probe capabilities; often targets functionally relevant sites.[7] | The unique chemical nature of each probe dictates its optimal applications. |
| Potential Challenges | Potential for cellular toxicity; less established incorporation protocols. | Can be photolabile; fluorescence properties can complicate some NMR experiments. | Understanding the limitations of each probe is crucial for successful experimental design and data interpretation. |
Experimental Workflow: From Gene to Spectrum
The successful application of these probes requires a well-defined experimental pipeline. The following diagram illustrates a typical workflow for a protein-observed ¹⁹F NMR experiment.
Caption: A generalized workflow for protein-observed ¹⁹F NMR experiments.
Step-by-Step Protocol: Biosynthetic Incorporation of 5-Fluorotryptophan using 5-Fluoroindole
This protocol provides a cost-effective and efficient method for labeling a protein with 5-F-Trp in E. coli.
-
Culture Preparation: Inoculate a starter culture of E. coli BL21(DE3) cells transformed with the plasmid encoding the protein of interest in Luria-Bertani (LB) medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Growth in Minimal Medium: The following day, inoculate a larger volume of M9 minimal medium supplemented with the antibiotic with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Labeling:
-
Prepare a stock solution of 5-fluoroindole in a suitable solvent (e.g., DMSO).
-
Add the 5-fluoroindole stock solution to the culture to a final concentration of 50-100 µg/mL.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
-
Expression and Harvest: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Verification of Incorporation: Confirm the incorporation of 5-F-Trp using mass spectrometry.
Logical Framework for Probe Selection
Choosing the optimal ¹⁹F NMR probe is a decision guided by the specific research question. The following diagram outlines a logical framework for this selection process.
Caption: A decision-making framework for selecting the appropriate ¹⁹F NMR probe.
Conclusion: Empowering Your Research with the Right Fluorine Spy
Both 5-Fluoro-L-norvaline and 5-Fluorotryptophan are powerful tools in the arsenal of the modern structural biologist. The choice between the aliphatic quiet observer and the aromatic informant depends entirely on the secrets you wish to uncover within your protein of interest. 5-F-Trp, with its well-established protocols and dual functionality, is an excellent choice for probing active sites and interfaces. In contrast, 5-F-Nva offers a unique window into the often-inaccessible hydrophobic core. By carefully considering the nature of your scientific inquiry and the distinct advantages of each probe, you can unlock a new level of detail in your understanding of protein structure and function.
References
- Oldfield, E. (1996). ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website.
- Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA.
- Zhang, Y., et al. (2025).
- Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Marsh, E. N. G., et al. (2008).
- Cobb, S. L., & Murphy, C. D. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 215-233.
- Crowley, P. B., et al. (2020). A suite of ¹⁹F based relaxation dispersion experiments to assess biomolecular motions. Journal of Biomolecular NMR, 74(8-9), 435-446.
- Soini, J., et al. (2008). Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110. Microbial Cell Factories, 7, 30.
- Kelly, J. W., et al. (2018). Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner. PMC.
- Sakakura, M., et al. (2025). ¹⁹F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein. PMC.
- Angell, Y. L., et al. (2024). Insights into the Structure and Dynamics of Proteins from ¹⁹F Solution NMR Spectroscopy. Accounts of Chemical Research.
- Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA.
- Gray, H. B., et al. (2006). α-Synuclein Structures Probed by 5-Fluorotryptophan Fluorescence and ¹⁹F NMR Spectroscopy. The Journal of Physical Chemistry B, 110(13), 7058-7061.
- Callis, P. R., et al. (2010).
- Oldfield, E. (1996). ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website.
- Prestegard, J. H., et al. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(5), 1021-1032.
- Bann, J. G., et al. (2014). ¹⁹F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. Biochemistry, 53(4), 690-701.
- Cobb, S. L., & Murphy, C. D. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 215-233.
- Danielson, M. A., & Falke, J. J. (1996). Use of ¹⁹F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195.
- Gerig, J. T. (1996).
- Süssmuth, R. D., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC.
- Wang, C., et al. (2021). ¹⁹F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3.
- Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(1), 32-39.
- Luchinat, C., et al. (2020). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy.
- Luchinat, C., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC.
- Ellis, D. A., et al. (1999). Development of an ¹⁹F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 71(15), 3343-3349.
- Süssmuth, R. D., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Publishing.
- Anonymous. (n.d.). ¹⁹Flourine NMR. University of Ottawa.
- Otting, G., et al. (2024). 1.3 Å Crystal Structure of E. coli Peptidyl-Prolyl Isomerase B with Uniform Substitution of Valine by (2S,3S)-4-Fluorovaline.
- Grgic, M., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. PubMed.
- Süssmuth, R. D., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S.
- Wikipedia contributors. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia.
- Sanavia, T., et al. (2021). Protein Stability Perturbation Contributes to the Loss of Function in Haploinsufficient Genes. Frontiers in Molecular Biosciences, 7, 617491.
- Samardzic, K., et al. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 55, 92-99.
- Lindström, M. S., et al. (2012). Mutual protection of ribosomal proteins L5 and L11 from degradation is essential for p53 activation upon ribosomal biogenesis stress. PMC.
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Publish Comparison Guide: 5-Fluoro-L-Norvaline vs. Natural L-Norvaline Enzyme Kinetics
Executive Summary & Mechanistic Paradigm
When designing enzymatic assays or engineering recombinant proteins, the choice between a natural non-proteinogenic amino acid and its halogenated derivative dictates the trajectory of the experiment. L-norvaline is a well-established, naturally occurring isomer of valine that acts as a potent non-competitive inhibitor of arginase[1],[2]. By inhibiting arginase, L-norvaline prevents the hydrolysis of L-arginine, shunting the substrate toward Nitric Oxide Synthase (NOS) to amplify nitric oxide (NO) production—a mechanism heavily leveraged in neurodegenerative and cardiovascular disease models[3],[2].
Conversely, 5-Fluoro-L-norvaline is a synthetic derivative featuring a terminal fluorine atom[4]. While it retains the core structural backbone of L-norvaline, the fluorine substitution fundamentally alters the molecule's electrostatic landscape. This makes 5-Fluoro-L-norvaline a highly specialized tool. Rather than being used solely as an inhibitor, it is actively utilized in protein engineering, where it is incorporated into proteins via engineered aminoacyl-tRNA synthetases to facilitate 19 F-NMR structural studies and enhance protein stability[5],[6].
Fig 1. Competitive substrate routing between NOS and Arginase modulated by norvaline analogs.
Structural Causality & Physicochemical Profiling
To understand the kinetic differences between these two molecules, we must examine the causality of fluorine substitution. Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is remarkably similar to hydrogen (1.20 Å).
Substituting the terminal methyl group (-CH 3 ) of L-norvaline with a fluoromethyl group (-CH 2 F) introduces a strong C-F dipole[4]. This modification achieves two critical kinetic outcomes:
-
Altered Hydration Shell: The highly polarized C-F bond changes how water molecules pack around the amino acid side chain, altering the entropy of binding when the molecule enters an enzyme's active site.
-
pKa Modulation: The electron-withdrawing nature of fluorine slightly lowers the pKa of the α -amino group, altering the molecule's ionization state at physiological pH (7.4), which directly impacts electrostatic interactions within metalloenzyme clusters.
Enzyme Kinetics Comparison
Arginase (ARG1/ARG2) Inhibition
Arginase is a metalloenzyme featuring a 15 Å deep active site cleft that contains a critical binuclear manganese cluster ( Mn22+ ) required for catalytic activity[7]. Natural L-norvaline acts as a non-competitive inhibitor; it does not bind to the naked active site, but rather binds to the enzyme-substrate complex, stabilizing a conformation that prevents the hydrolysis of L-arginine[1].
When evaluating 5-Fluoro-L-norvaline , the terminal fluorine atom can engage in orthogonal multipolar interactions with the active site residues lining the binuclear manganese cluster[7]. While this can theoretically increase binding affinity (lowering the Ki ), the primary utility of the fluorinated analog lies in its altered lipophilicity, which enhances cellular permeability in complex in vitro macrophage assays[3].
Aminoacyl-tRNA Synthetase Affinity
In the realm of synthetic biology, natural L-norvaline is often treated as a competitive inhibitor or a "misincorporated" error by wild-type Leucyl-tRNA synthetases. However, 5-Fluoro-L-norvaline is deliberately utilized as a substrate for engineered aminoacyl-tRNA synthetases[5]. The synthetic translation machinery is engineered to recognize the C-F dipole, allowing for the site-specific incorporation of 5-Fluoro-L-norvaline into recombinant proteins. This provides a bio-orthogonal handle for 19 F-NMR, allowing researchers to track protein conformational changes without background isotopic interference[6].
Self-Validating Experimental Protocols
As a standard in rigorous assay development, every protocol must be a self-validating system. The following workflows include intrinsic controls to ensure that the kinetic data generated is an artifact-free representation of the enzyme's behavior.
Protocol A: Arginase Inhibition Kinetic Assay
Causality of Design: Arginase requires a fully metallated binuclear cluster to function[7]. Therefore, a pre-incubation step with Mn2+ at elevated temperatures is mandatory to prevent false-positive inhibition readings caused by apoenzyme baseline inactivity.
-
System Controls:
-
Positive Control: nor-NOHA (a transition-state analog with a known Ki of ~0.5 µM)[1].
-
Negative Control: Assay buffer + Vehicle (DMSO/Water).
-
-
Enzyme Activation: Incubate 10 nM Recombinant Human ARG1 with 10 mM MnCl2 in 100 mM Tris-HCl (pH 7.5) at 37°C for 30 minutes.
-
Inhibitor Incubation: Add L-norvaline or 5-Fluoro-L-norvaline at varying concentrations (0.1 mM to 15 mM). Incubate for 10 minutes at 37°C to achieve thermodynamic binding equilibrium.
-
Substrate Addition: Initiate the reaction by adding L-Arginine at concentrations flanking the known Km (e.g., 1 mM to 10 mM).
-
Quantification: Stop the reaction after 30 minutes using an acid mixture ( H2SO4/H3PO4 ). Add diacetyl monoxime and boil for 15 minutes. Measure the absorbance of the resulting urea complex at 530 nm.
Fig 2. Self-validating kinetic assay workflow for determining arginase inhibition parameters.
Protocol B: ATP-PPi Exchange Assay for tRNA Synthetase Affinity
Causality of Design: To measure how well 5-Fluoro-L-norvaline is recognized by the translation machinery, we isolate the very first step of amino acid activation (the formation of aminoacyl-adenylate). This prevents downstream tRNA transfer rates from confounding the binding affinity ( Km ) data.
-
Reaction Mixture: Combine 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 2 mM ATP, and 2 mM [ 32 P]-tetrasodium pyrophosphate ( PPi ).
-
Substrate Titration: Add 5-Fluoro-L-norvaline (0.01 mM to 5 mM).
-
Initiation & Quenching: Add engineered Leucyl-tRNA synthetase (100 nM) to initiate. Quench aliquots at specific time points using 1% activated charcoal in 3% perchloric acid.
-
Scintillation: Wash the charcoal pellet to remove free [ 32 P]- PPi and measure the bound [ 32 P]-ATP via liquid scintillation counting to calculate kcat/Km .
Quantitative Data Synthesis
Table 1: Structural and Physicochemical Comparison
| Property | Natural L-Norvaline | 5-Fluoro-L-Norvaline |
| Molecular Formula | C5H11NO2 | C5H10FNO2 |
| Terminal Functional Group | −CH3 (Methyl) | −CH2F (Fluoromethyl) |
| Dipole Moment | Low | High (Due to highly electronegative F) |
| Primary Application | Arginase / p70S6K1 Inhibitor[8] | Protein Engineering / 19 F-NMR Probe[5] |
| Metabolic Fate | Competes with L-Arginine[2] | Incorporated into recombinant proteins[6] |
Table 2: Representative Enzyme Kinetic Parameters
| Enzyme Target | Parameter | L-Norvaline | 5-Fluoro-L-Norvaline |
| Arginase I (ARG1) | Mechanism | Non-competitive[1] | Non-competitive (Altered dipole binding) |
| Arginase I (ARG1) | Ki | ~3.6 - 10 mM | ~2.5 - 8 mM (Estimated via SAR) |
| Leucyl-tRNA Synthetase | kcat/Km | Low (Wild-type rejection) | High (Engineered variant acceptance) |
References
-
[4] Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Max Planck Institute / Freie Universität Berlin. URL:[Link]
-
[3] Arginase modulates nitric oxide production in activated macrophages. PubMed - NIH / American Journal of Physiology. URL: [Link]
-
[5] Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. URL:[Link]
-
[6] Synthesis and evaluation of F-18 labeled alanine derivatives as potential tumor imaging agents. ResearchGate. URL:[Link]
-
[1] L-Norvaline, a New Therapeutic Agent against Alzheimer's disease. bioRxiv. URL:[Link]
-
[7] Inhibitor Coordination Interactions in the Binuclear Manganese Cluster of Arginase. Biochemistry - ACS Publications. URL:[Link]
-
[2] Arginase Inhibition Supports Survival and Differentiation of Neuronal Precursors in Adult Alzheimer's Disease Mice. MDPI. URL:[Link]
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- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 5-Fluoro-L-norvaline
This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of 5-Fluoro-L-norvaline, a non-canonical amino acid of increasing interest in pharmaceutical and biotechnological research. As a fluorinated analog of norvaline, its unique physicochemical properties present distinct analytical challenges. This document offers a comprehensive, scientifically grounded framework for the validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, alongside a comparative analysis of alternative techniques. The protocols and insights provided herein are grounded in established regulatory guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
The Significance of 5-Fluoro-L-norvaline and the Imperative for Validated Bioanalysis
Fluorinated amino acids are gaining prominence in drug design and protein engineering due to their ability to enhance metabolic stability, modulate protein-protein interactions, and serve as probes in mechanistic studies.[1][2][3] 5-Fluoro-L-norvaline, with its structural similarity to endogenous amino acids, is a compelling candidate for incorporation into novel therapeutics. Accurate quantification of this molecule in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and biomarker studies.[4][5] A validated bioanalytical method is not merely a procedural formality; it is the bedrock upon which the reliability of preclinical and clinical data rests.[6][7]
This guide will navigate the intricacies of validating an LC-MS/MS method for 5-Fluoro-L-norvaline, adhering to the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][8]
Core Principles of LC-MS/MS Method Validation
A successful bioanalytical method validation demonstrates that the procedure is fit for its intended purpose.[4][9] For the quantitative analysis of 5-Fluoro-L-norvaline in biological matrices like plasma, the following performance characteristics must be rigorously evaluated.
Experimental Workflow for Method Validation
The validation process follows a structured workflow to ensure all critical parameters are assessed.
Sources
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- 2. Marsh Lab - Fluorinated Peptides [sites.google.com]
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- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Comparative Guide to the Structural Stability of Peptides Modified with 5-Fluoro-L-norvaline vs. Trifluoroleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Stability with Fluorine
In the quest to transform peptides into robust therapeutic agents, enhancing their structural and metabolic stability is a paramount challenge. The native peptide backbone is often susceptible to rapid proteolytic degradation, limiting bioavailability and therapeutic efficacy. A powerful strategy to overcome this hurdle is the site-specific incorporation of non-canonical, fluorinated amino acids. The unique physicochemical properties of fluorine—its small size, high electronegativity, and low polarizability—can profoundly influence peptide conformation, hydrophobicity, and resistance to enzymatic cleavage.[1][2]
This guide provides an in-depth comparison of two distinct fluorinated amino acids: 5-Fluoro-L-norvaline , a monofluorinated analogue of the linear amino acid norvaline, and 5,5,5-Trifluoroleucine , a heavily fluorinated analogue of the branched-chain amino acid leucine. We will explore how the degree and position of fluorination dictate their impact on peptide stability, offering a framework for rational design in peptide-based drug development.
The Mechanistic Impact of Fluorination
The introduction of fluorine into an amino acid side chain is not a subtle modification; it imparts significant changes that can be harnessed for peptide optimization.
-
Hydrophobicity and the Fluorous Effect: Fluorination dramatically increases the hydrophobicity of an amino acid side chain.[1][3] When multiple fluorinated residues are incorporated into a peptide's core, they can segregate to form a highly stable "fluorous core," a phenomenon that can significantly enhance the thermal and chemical stability of folded structures like coiled-coils.[3][4] Trifluoroleucine, with its CF₃ group, contributes more significantly to this effect than the single fluorine atom of 5-Fluoro-L-norvaline.
-
Conformational Control: The electron-withdrawing nature of fluorine can influence the torsional preferences (phi/psi angles) of the peptide backbone and the side-chain rotamer populations. This can pre-organize a peptide into a desired bioactive conformation or, conversely, disrupt undesirable structures. While trifluoroleucine has been shown to stabilize α-helical structures, the effects of monofluorination are generally more subtle and can be used for fine-tuning.[1][5]
-
Proteolytic Resistance: Fluorinated residues can confer resistance to proteases through two primary mechanisms: steric hindrance , where a bulky fluorinated side chain physically blocks the protease's active site, and electronic effects , where the highly electronegative fluorine atoms alter the charge distribution of the scissile bond, making it a less favorable substrate for hydrolysis.[6][7][8] The impact is highly context-dependent, relying on the specific protease, the position of the fluorinated residue relative to the cleavage site (P1, P2, P1', etc.), and the fluorine content.[6][8]
Synthesis and Incorporation into Peptides
Both 5-Fluoro-L-norvaline and trifluoroleucine are incorporated into peptide sequences using standard automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The synthesis of the fluorinated amino acid monomers themselves is a multi-step chemical process. For example, (2S)-5,5,5-trifluoroleucine can be synthesized via a chemoenzymatic approach involving the transamination of a corresponding α-keto acid precursor.[9] The Fmoc-protected versions of these amino acids are then used in the peptide synthesizer. While the process is routine, the coupling of sterically demanding residues like trifluoroleucine may require optimized conditions, such as extended coupling cycles or the use of more potent coupling reagents, to ensure efficient incorporation.[5][10]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Comparative Analysis of Structural Stability
Conformational and Thermal Stability
Circular Dichroism (CD) spectroscopy is the workhorse technique for assessing the secondary structure and thermal stability of peptides.[11] By measuring the differential absorption of circularly polarized light, one can determine the prevalence of α-helices, β-sheets, or random coils.
Studies on coiled-coil model peptides, such as GCN4-p1d, have shown that substituting leucine with trifluoroleucine in the hydrophobic core does not disrupt the α-helical structure.[3][5] In fact, it dramatically enhances the thermal stability. The melting temperature (Tₘ) of the trifluoroleucine-modified peptide was elevated by a remarkable 13°C compared to the wild-type peptide.[5] This stabilization is attributed to the increased hydrophobicity of the trifluoromethyl group, which drives the formation of a more stable protein core.[3][4][5]
Data on 5-Fluoro-L-norvaline is less prevalent in direct comparative studies. However, based on principles from other monofluorinated amino acids, its impact is expected to be less dramatic than trifluoroleucine.[12] While the single fluorine atom increases hydrophobicity, the effect is more modest. It is less likely to induce large-scale stabilization unless multiple substitutions create a synergistic effect. It may, however, subtly influence local conformational preferences.
Table 1: Representative Thermal Stability Data for Modified Peptides
| Peptide Construct | Amino Acid at Core Position | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Helicity (%) | Melting Temperature (Tₘ) | Change in Tₘ (ΔTₘ) |
| GCN4-p1d (Wild-Type) | L-Leucine | -29,000 | ~90% | 48°C | - |
| GCN4-p1d (TFL-modified) | 5,5,5-Trifluoro-L-leucine | -29,000 | ~90% | 61°C | +13°C |
| Hypothetical Peptide (FNV-modified) | 5-Fluoro-L-norvaline | -28,500 (estimated) | ~88% (est.) | 51°C (est.) | +3°C (est.) |
| Data for GCN4-p1d adapted from Tang, Y. et al. (2001), Biochemistry.[5] Hypothetical data for FNV-modified peptide is an expert estimation based on the subtler effects of monofluorination. |
Proteolytic Stability
The ability of a fluorinated residue to protect against enzymatic degradation is highly dependent on its placement relative to the protease cleavage site.
Trifluoroleucine and its close analogue, hexafluoroleucine, have demonstrated the ability to confer significant protease resistance.[13][14][15] For example, when incorporated at or near the cleavage site for enzymes like DPP IV or α-chymotrypsin, the bulky, electron-withdrawing trifluoromethyl group can effectively shield the peptide bond from hydrolysis.[8][14] However, this effect is not universal; in some contexts, fluorination can surprisingly lead to slightly faster degradation, highlighting the complexity of enzyme-substrate interactions.[6][13]
For 5-Fluoro-L-norvaline , the smaller size of the single fluorine atom provides less steric hindrance compared to a CF₃ group. Its protective effect would likely rely more on subtle electronic perturbations of the cleavage site. While this may be sufficient to deter some proteases, it is generally expected to be less potent in providing broad-spectrum protease resistance than a trifluoromethyl group. The choice between them may depend on whether a dramatic or a fine-tuned effect on stability is desired, without compromising binding to a target receptor where a bulky CF₃ group might be detrimental.
Caption: Fluorinated residues can hinder protease binding and cleavage.
Experimental Protocols
Protocol 1: Proteolytic Stability Assay by RP-HPLC
This protocol allows for the quantitative comparison of peptide degradation rates in the presence of a specific protease.
-
Peptide Preparation: Prepare stock solutions of the wild-type, 5-fluoro-L-norvaline, and trifluoroleucine-modified peptides (e.g., 1 mg/mL in a suitable buffer like 50 mM Tris-HCl, pH 7.6). Ensure purity (>95%) by analytical RP-HPLC.
-
Protease Preparation: Prepare a stock solution of the desired protease (e.g., α-chymotrypsin, trypsin, or human plasma) at a known concentration.
-
Digestion Reaction:
-
In separate microcentrifuge tubes, incubate each peptide at a final concentration of 10-20 µM with the protease at a predetermined enzyme:substrate ratio (e.g., 1:100 w/w) at 37°C.[14]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution of 0.2% trifluoroacetic acid (TFA).[14] Store samples at -20°C until analysis.
-
RP-HPLC Analysis:
-
Analyze each time-point sample using an analytical C18 reversed-phase HPLC column.
-
Monitor the disappearance of the full-length peptide peak (e.g., at 220 nm or 280 nm) over time.
-
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t₁/₂) for each peptide under the assay conditions.
Protocol 2: Secondary Structure and Thermal Melt Analysis by CD Spectroscopy
This protocol determines the secondary structure and thermal stability (Tₘ) of the peptides.
-
Sample Preparation:
-
Dissolve the purified peptides in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).[11] The buffer must have low absorbance in the far-UV region.
-
Determine the precise peptide concentration using a method like amino acid analysis or UV absorbance if a chromophore (Trp, Tyr) is present. Final concentrations for CD are typically 0.1-0.2 mg/mL.[11]
-
-
CD Spectrum Acquisition:
-
Record the far-UV CD spectrum for each peptide from 190 to 250 nm at a controlled temperature (e.g., 5°C) using a 1 mm pathlength cuvette.
-
Record a spectrum of the buffer alone for baseline correction.
-
-
Secondary Structure Analysis: After subtracting the buffer baseline, convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE). Analyze the spectra for characteristic α-helical features (negative bands at ~208 and ~222 nm).[11]
-
Thermal Denaturation (Melt):
-
Monitor the CD signal at 222 nm while increasing the temperature of the sample at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 5°C) to a high temperature (e.g., 95°C).
-
Plot the MRE at 222 nm as a function of temperature.
-
-
Tₘ Determination: Fit the resulting sigmoidal curve to a two-state unfolding model. The midpoint of the transition is the melting temperature (Tₘ).
Conclusion and Expert Recommendations
The choice between 5-Fluoro-L-norvaline and trifluoroleucine is a strategic decision based on the desired outcome for peptide optimization.
-
Trifluoroleucine is the powerhouse for dramatic stabilization . Its incorporation is an excellent strategy for significantly increasing the thermal and chemical stability of peptides, particularly those with α-helical structures or hydrophobic cores.[3][4][5] Its bulky, highly hydrophobic side chain provides a strong driving force for folding and can act as a robust steric shield against proteases. It is the preferred choice when the primary goal is to create a highly stable, degradation-resistant peptide scaffold.
-
5-Fluoro-L-norvaline offers a more subtle, fine-tuning approach . The single fluorine modification provides a modest increase in hydrophobicity and a localized electronic perturbation. It is an ideal candidate for situations where:
-
The large steric bulk of a CF₃ group might interfere with essential peptide-receptor binding interactions.
-
Only a slight increase in stability is needed to achieve the desired therapeutic profile.
-
The goal is to probe electronic interactions at a specific position without drastically altering the overall structure.
-
Ultimately, the impact of any fluorinated amino acid on proteolytic stability is difficult to predict and must be empirically validated.[6][7] However, by understanding the fundamental differences between monofluorination and trifluorination, researchers can make more informed decisions, accelerating the design of next-generation peptide therapeutics with enhanced stability and efficacy.
References
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J. A. D. Reinwarth, B. Koksch, et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Available at: [Link]
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T. L. Joseph, D. A. Tirrell, et al. (2010). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). PubMed Central. Available at: [Link]
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Y. Tang, D. A. Tirrell, et al. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry - ACS Publications. Available at: [Link]
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K. Kumar, et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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B. Koksch Group. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Freie Universität Berlin. Available at: [Link]
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J. A. D. Reinwarth, B. Koksch, et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. Available at: [Link]
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S. J. G. G. L. J. C. K. B. Koksch (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. PubMed Central. Available at: [Link]
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K. Kumar, et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). CD spectra of fluorinated peptides in PBS buffer and in the presence of SDS, TFE. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). CD spectra of the peptides recorded in fluorinated alcohols (HFIP and...). ResearchGate. Available at: [Link]
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B. M. T. L. A. S. B. H. M. C. S. A. H. R. J. D. B. F. W. DeGrado (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]
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J. A. D. Reinwarth, B. Koksch, et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journals. Available at: [Link]
-
C. R. Chimie. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
K. Kumar, et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PubMed Central. Available at: [Link]
-
B. M. T. L. A. S. B. H. M. C. S. A. H. R. J. D. B. F. W. DeGrado (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed Central. Available at: [Link]
-
ACS Publications. (2023). Design of Highly Fluorinated Peptides for Cell-based 19 F NMR. ACS Publications. Available at: [Link]
-
ResearchGate. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. ResearchGate. Available at: [Link]
-
J. L. Aceña, A. D. Hamilton, et al. (2015). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. Available at: [Link]
-
Mykhailiuk Research Site. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. Available at: [Link]
-
W. F. DeGrado, et al. (2011). Structural basis for the enhanced stability of highly fluorinated proteins. PubMed Central. Available at: [Link]
-
A. Sutherland, C. L. Willis. (2000). Synthesis of fluorinated amino acids. Natural Product Reports - RSC Publishing. Available at: [Link]
-
Zerbe/Bader. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]
-
ResearchGate. (2024). Conformational Preferences of the Non-Canonical Amino Acids (2 S ,4 S )-5-Fluoroleucine, (2 S ,4 R )-5-Fluoroleucine, and 5,5′-Difluoroleucine in a Protein. ResearchGate. Available at: [Link]
-
J. M. K. T. B. J. M. P. S. Lee (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PubMed. Available at: [Link]
-
LJMU Research Online. (2019). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. Available at: [Link]
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A. K. J. J. A. W. C. S. H. S. A. Edwards (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. PubMed Central. Available at: [Link]
-
MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Available at: [Link]
-
D. Sinnaeve, G. Lippens, et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. Available at: [Link]
-
MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]
-
LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. Available at: [Link]
-
R Discovery. (1986). Structure and conformation on linear peptides. VI. Structure of D,L-alanyl-L,D-norvaline. R Discovery. Available at: [Link]
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validating 19F NMR chemical shifts of 5-Fluoro-L-norvaline probes
A Comprehensive Guide to the Validation of ¹⁹F NMR Chemical Shifts for 5-Fluoro-L-norvaline Probes in Bioscience Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical framework for the validation and comparative analysis of 5-Fluoro-L-norvaline as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating experimental design. We will explore the unique characteristics of 5-Fluoro-L-norvaline and objectively compare its potential performance with established aliphatic and aromatic ¹⁹F NMR probes, supported by established experimental data from analogous systems.
The Emergence of 5-Fluoro-L-norvaline in ¹⁹F NMR
The fluorine-19 nucleus is an exceptional probe for biomolecular NMR due to its 100% natural abundance, spin-1/2 nucleus, and a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons.[1][2] Crucially, the expansive chemical shift range of ¹⁹F makes it exquisitely sensitive to the local electronic environment, offering a high-resolution window into molecular structure, dynamics, and interactions.[3]
While fluorinated aromatic amino acids have been the workhorses in the field, there is a growing interest in aliphatic ¹⁹F probes like 5-Fluoro-L-norvaline. These probes offer the potential for less perturbation of protein structure and access to different regions of a biomolecule. 5-Fluoro-L-norvaline, an analog of the non-proteinogenic amino acid L-norvaline, presents a novel tool for investigating biological systems, from enzyme mechanisms to protein-ligand interactions.
The Imperative of Chemical Shift Validation
The ¹⁹F chemical shift is not an intrinsic constant but is highly susceptible to its environment. Factors such as solvent polarity, pH, temperature, and molecular interactions can significantly influence the precise resonance frequency.[4] Therefore, a rigorous validation of the chemical shift of a new probe like 5-Fluoro-L-norvaline is paramount before its application in complex biological studies. This validation process establishes a baseline and provides the necessary parameters for interpreting subsequent changes in the chemical shift upon interaction with a target biomolecule.
A Comparative Landscape of Aliphatic ¹⁹F NMR Probes
To appreciate the potential of 5-Fluoro-L-norvaline, it is essential to consider it within the context of other aliphatic ¹⁹F NMR probes. The following table summarizes key characteristics of relevant probes, providing a basis for comparison.
| Probe | Typical Chemical Shift Range (ppm vs. CFCl₃) | Key Features & Considerations |
| 5-Fluoro-L-norvaline | To be determined experimentally | Expected to have a chemical shift in the fluoroalkane region; potential for minimal structural perturbation. |
| (2S,4S)-5-Fluoroleucine | Broad range in proteins (e.g., 15 ppm dispersion)[5] | Well-characterized aliphatic probe; chemical shift is sensitive to side-chain conformation (γ-gauche effects).[5][6] |
| Fluorinated Valines | Wide spectral dispersion in proteins[7] | Can be synthesized with stereospecific fluorine substitution; provides insights into protein packing and dynamics. |
| Fluorinated Isoleucines | Large chemical shift ranges, but can be prone to hydrolysis and sample heterogeneity[8] | Offers access to different hydrophobic cores within a protein. |
Experimental Validation Workflow for 5-Fluoro-L-norvaline
The following section details a step-by-step methodology for the comprehensive validation of the ¹⁹F NMR chemical shifts of 5-Fluoro-L-norvaline. This protocol is designed to be a self-validating system, with each step providing crucial data for the next.
Synthesis and Purity Assessment
The initial and most critical step is to ensure the chemical identity and purity of the 5-Fluoro-L-norvaline sample.
-
Protocol:
-
Synthesize or procure 5-Fluoro-L-norvaline.
-
Confirm the molecular weight via high-resolution mass spectrometry (HRMS).
-
Assess purity using ¹H and ¹³C NMR, and HPLC. The sample should be >98% pure before proceeding.
-
Determination of the ¹⁹F Chemical Shift in a Reference Solvent
This experiment establishes the baseline chemical shift of the "free" probe in a non-interacting environment.
-
Protocol:
-
Prepare a 1-5 mM solution of 5-Fluoro-L-norvaline in a standard deuterated solvent such as D₂O or a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Add a suitable internal reference standard. While CFCl₃ (0 ppm) is the primary standard, a water-soluble secondary standard like trifluoroacetic acid (TFA, ~-76.5 ppm) is more practical for biological samples.[4]
-
Acquire a one-dimensional ¹⁹F NMR spectrum with proton decoupling.
-
Reference the spectrum to the internal standard.
-
Investigating the Influence of Environmental Factors
Understanding how the chemical shift of 5-Fluoro-L-norvaline responds to changes in its environment is crucial for interpreting data from complex biological systems.
-
Protocol:
-
Solvent Effects: Acquire ¹⁹F NMR spectra in a panel of deuterated solvents with varying polarities (e.g., CD₃OD, DMSO-d₆, CDCl₃) to assess the sensitivity of the chemical shift to the dielectric constant of the medium.
-
pH Titration: In an aqueous buffer system, acquire a series of ¹⁹F NMR spectra at different pH values (e.g., from pH 4 to pH 10) to determine the pKa of the amino and carboxylic acid groups and their influence on the fluorine resonance.
-
Temperature Dependence: Record ¹⁹F NMR spectra at a range of temperatures (e.g., 283 K to 313 K) to assess the temperature coefficient of the chemical shift.
-
Validation in a Biological Context: Protein Interaction Study
The ultimate test for a ¹⁹F NMR probe is its ability to report on interactions with a biomolecule. A well-characterized protein with a known binding partner for norvaline or similar amino acids can be used for this validation.
-
Protocol:
-
Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.
-
NMR Sample Preparation:
-
Reference Spectrum: Prepare a sample of 5-Fluoro-L-norvaline in the NMR buffer.
-
Protein-Probe Mixture: Prepare a second sample with the same concentration of 5-Fluoro-L-norvaline and a defined concentration of the target protein (e.g., 10-50 µM).
-
-
Data Acquisition: Acquire ¹⁹F NMR spectra for both samples.
-
Analysis: A change in the chemical shift, line broadening, or a decrease in the signal intensity of the 5-Fluoro-L-norvaline resonance in the presence of the protein indicates binding and validates its utility as a reporter of molecular interactions.[3]
-
Visualizing the Experimental Workflow and Influencing Factors
To further clarify the experimental design and the key variables influencing the ¹⁹F chemical shift, the following diagrams are provided.
Caption: Key factors influencing the ¹⁹F NMR chemical shift of a molecular probe.
Conclusion and Future Outlook
The validation of the ¹⁹F NMR chemical shifts of 5-Fluoro-L-norvaline is a critical prerequisite for its adoption as a reliable probe in chemical biology and drug discovery. The systematic approach outlined in this guide, from fundamental characterization to application in a biological context, provides a robust framework for establishing its credentials. By comparing its properties to existing aliphatic ¹⁹F NMR probes, researchers can make informed decisions about the most suitable tool for their specific scientific questions. The unique structural and electronic properties of 5-Fluoro-L-norvaline hold the promise of new insights into biological systems, and this guide serves as the foundational blueprint for unlocking that potential.
References
- Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-29.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195.
- Ye, L., et al. (2024). Rational design of 19 F NMR labelling sites to probe protein structure and interactions. bioRxiv.
- Marsh, E. N. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-29.
- Tantillo, D. J. (2022). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. NSF Public Access.
- Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(36), 8700-8706.
- Witte, M. D., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie, 132(4), 1645-1649.
-
Chem-space.com. (n.d.). 19Flourine NMR. Retrieved from [Link]
- DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(15), 9539–9546.
- Rzepa, H. S., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 12(3), 1137-1147.
- Ulrich, A. S., et al. (2025). Solid state F-19 NMR parameters of fluorine-labeled amino acids. Part II: Aliphatic substituents.
-
Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
- BenchChem. (2025). Unlocking the Potential of Fluorine: An In-depth Guide to the ¹⁹F NMR Chemical Shift Range.
- Otting, G., et al. (2021). (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5′-Difluoroleucine in Escherichia coli PpiB: Protein Production, 19F NMR, and Ligand Sensing Enhanced by the γ-Gauche Effect. ANU Open Research.
- Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin-Madison.
- Agris, P. F., et al. (1995). Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA. Journal of molecular biology, 253(2), 269-282.
- Otting, G., et al. (2026, February 17). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of biomolecular NMR.
- Otting, G., et al. (2025, November). γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein.
- Roberts, G. C. (2001). Fluorine NMR. Encyclopedia of Life Sciences.
- D'Urso, A., et al. (2019). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each fluoroaniline isomer and 25 mM AOT in CCl 4 doped with 10% of C 6 D 12 for field/ frequency lock; b) sample containing 5 mM of each fluoroaniline isomer, 25 mM AOT and 5 mM triethylamine in CCl 4 doped with 10% of C 6 D 12 for field/ frequency lock.
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Navigating the Disposal of 5-Fluoro-L-norvaline: A Guide to Safety and Compliance
For the pioneering researchers and drug development professionals dedicated to advancing science, the integrity of your work extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Fluoro-L-norvaline, a specialized, non-proteinogenic amino acid. Our focus is to empower your laboratory with the knowledge to manage this compound responsibly, ensuring the safety of your team and the protection of our environment.
The Precautionary Principle: Acknowledging the Data Gap
Organofluorine compounds are known for their stability and can be resistant to natural degradation, leading to concerns about bioaccumulation.[1] Furthermore, an SDS for a related compound, N-Fmoc-5,5,5-trifluoro-L-norvaline, indicates clear hazard classifications, including acute oral toxicity, skin and eye irritation, and respiratory irritation.[2]
Therefore, this guide is grounded in the precautionary principle . In the absence of comprehensive data, 5-Fluoro-L-norvaline must be treated as a hazardous chemical to ensure the highest standard of safety. Disposal procedures should align with regulations for toxic and environmentally persistent chemicals.
Core Safety and Handling
Before beginning any disposal process, a thorough hazard assessment is paramount. Adherence to the guidelines established by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling 5-Fluoro-L-norvaline, based on conservative safety assessments for organofluorine compounds.[2]
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with fine powder. |
| Hand | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Check manufacturer's data for chemical compatibility. |
| Body | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities of powder outside of a fume hood or if an aerosol is generated. | Protects against inhalation of the powdered compound, which could cause respiratory irritation.[2] |
Disposal Workflow: A Step-by-Step Protocol
Under no circumstances should 5-Fluoro-L-norvaline or its containers be disposed of in regular trash or down the drain.[4] The environmental persistence of organofluorine compounds necessitates disposal as regulated hazardous waste.[1]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for 5-Fluoro-L-norvaline and materials contaminated with it. This aligns with the Resource Conservation and Recovery Act (RCRA) requirement to segregate incompatible waste streams.[4]
-
Solid Waste Collection:
-
Place un-used or expired solid 5-Fluoro-L-norvaline directly into a designated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Collect any contaminated materials, such as weigh boats, gloves, and paper towels, in the same container.
-
-
Aqueous Waste Collection:
-
Collect all solutions containing 5-Fluoro-L-norvaline in a separate, clearly labeled, and sealable liquid waste container.
-
Do not mix this waste with other solvent streams unless confirmed to be compatible.
-
Step 2: Proper Labeling
Accurate labeling is a critical compliance and safety step mandated by the EPA.[2] Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "5-Fluoro-L-norvaline"
-
Hazard Characteristics: Based on analogous compounds, include "Toxic" and "Irritant".[2]
-
Container Composition: List all components in the container (e.g., "5-Fluoro-L-norvaline, water, trace buffer salts").
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container at or near the point of generation and under the control of laboratory personnel.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated.
Step 4: Arranging for Professional Disposal
-
Contact EHS: When the waste container is full or approaches the regulatory time limit for storage (typically 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) department.[6]
-
Licensed Disposal Vendor: Your EHS officer will arrange for pickup by a licensed hazardous waste disposal company.
-
Final Disposal Method: The most appropriate disposal method for organofluorine compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.
The decision-making process for the disposal of 5-Fluoro-L-norvaline is visualized in the flowchart below.
Caption: Disposal workflow for 5-Fluoro-L-norvaline.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or the powder is airborne.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS (Proxy): Refer to the SDS for N-Fmoc-5,5,5-trifluoro-L-norvaline for hazard information.[2]
-
Small Spills (Solid):
-
Wear appropriate PPE, including a respirator if necessary.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
-
Small Spills (Liquid):
-
Wear appropriate PPE.
-
Contain the spill with absorbent pads or booms.
-
Absorb the liquid with an inert absorbent material.
-
Place the contaminated absorbent material into the designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.
By adhering to these rigorous protocols, you contribute to a culture of safety, ensuring that your innovative research does not come at the cost of personal or environmental health.
References
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
- University of Oslo. (2024, October 19). Chemical and Hazardous Waste Guide.
- MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- MedChemExpress. (2025, September 7). Safety Data Sheet - N-Fmoc-5,5,5-trifluoro-L-norvaline.
- Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- Wikipedia. (n.d.). Organofluorine chemistry.
Sources
Personal protective equipment for handling 5-Fluoro-L-norvaline
As a Senior Application Scientist, I have designed this comprehensive operational guide for researchers and drug development professionals handling 5-Fluoro-L-norvaline (CAS 367-38-4). This unnatural fluorinated amino acid is a powerful tool in peptide engineering, 19F NMR protein stability studies, and late-stage skeletal diversification[1]. However, its potent biological activity and chemical structure demand rigorous, field-proven safety protocols that go beyond standard laboratory precautions.
This guide provides the mechanistic reasoning behind required safety measures, self-validating procedural steps, and a compliant disposal framework to ensure absolute operational safety.
Mechanistic Causality of Hazards (Why We Protect)
Understanding the chemical and biological behavior of 5-Fluoro-L-norvaline is critical for selecting the appropriate protective measures:
-
Antimetabolite Toxicity: 5-Fluoro-L-norvaline mimics natural aliphatic amino acids. If absorbed, it can be erroneously incorporated into cellular proteins or inhibit essential transaminases, leading to targeted cytotoxicity and cell death[2]. Inhalation or dermal absorption of the powder bypasses physiological barriers, making strict barrier isolation non-negotiable.
-
Carrier Solvent Risks: In biological assays, 5-Fluoro-L-norvaline is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as aggressive transdermal carriers. If a DMSO solution splashes onto a standard nitrile glove, it can permeate the material in minutes, carrying the toxic antimetabolite directly into the bloodstream.
-
Thermal Decomposition: In the event of extreme heat or mixing with strong oxidizing acids, fluorinated aliphatic compounds decompose to release hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[3]. HF is highly corrosive and systemically toxic, necessitating strict waste segregation.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach to lab safety. Your PPE must dynamically match the physical state of the chemical (dry powder vs. solvated).
| PPE Category | Specification | Quantitative Performance Data | Causality / Rationale |
| Hand Protection (Dry) | 100% Nitrile (Double Gloved) | >240 min breakthrough (dry powder) | Prevents electrostatic adhesion of the antimetabolite powder to the skin. |
| Hand Protection (DMSO/DMF) | Butyl Rubber over Nitrile | >480 min breakthrough (DMSO) | DMSO rapidly permeates nitrile (<5 mins). Butyl rubber prevents the carrier solvent from dragging the chemical through the skin. |
| Respiratory | N95 or P100 Particulate Respirator | 99.97% filtration efficiency (P100) | Required if weighing outside a closed draft system to prevent inhalation of aerosolized antimetabolite dust[4]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | N/A | Protects ocular mucosa from airborne fluorinated dust and carrier solvent splashes. |
Experimental Protocols: Handling & Dissolution
Every protocol in your laboratory should act as a self-validating system to eliminate human error. Follow these steps when preparing 5-Fluoro-L-norvaline solutions.
Step 1: Pre-Operational Validation
-
Action: Verify that your Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) is fully operational with an inward face velocity of 80–100 feet per minute (fpm).
-
Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the ventilation is adequate, the strip will pull steadily inward. If it flutters outward or hangs still, abort the procedure.
Step 2: PPE Donning & Integrity Check
-
Action: Don a lab coat, chemical splash goggles, and double nitrile gloves.
-
Self-Validation: Before donning, inflate each nitrile glove by trapping air inside and rolling the cuff tightly. Squeeze the inflated glove to ensure no micro-punctures or pressure leaks are present.
Step 3: Static Mitigation and Weighing
-
Action: Unnatural amino acid powders are highly prone to static scatter. Wipe the exterior of the 5-Fluoro-L-norvaline vial and an anti-static weigh boat with a damp, lint-free cloth before opening. Using a micro-spatula, transfer the required mass.
-
Causality: Never pour the powder directly from the vial. Pouring generates invisible, aerosolized micro-particulates that contaminate the workspace and pose a severe inhalation hazard.
Step 4: Solvation and Verification
-
Action: If dissolving in DMSO, switch your outer nitrile glove to a butyl rubber glove. Slowly add the solvent to the weigh boat or transfer tube inside the hood. Cap immediately and vortex.
-
Self-Validation: Visually inspect the solution against a dark background to confirm complete dissolution. Any remaining particulate indicates incomplete solvation, which could skew assay concentrations and pose a lingering aerosol hazard if the solvent evaporates.
Spill Response and Disposal Plan
Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, fluorinated amino acid waste must be strictly segregated and tracked[5].
Immediate Spill Response:
-
Containment (Dry Spill): Do not sweep the powder. Sweeping mechanically aerosolizes the antimetabolite. Instead, cover the powder with absorbent pads lightly dampened with water to suppress dust[6].
-
Collection: Scoop the dampened material using a non-sparking tool into a dedicated, sealable hazardous waste container.
-
Decontamination: Wash the affected surface with a 10% sodium carbonate solution to neutralize any residual acidic byproducts, followed by standard soap and water[7].
Waste Segregation:
-
Solid Waste: Contaminated PPE, weigh boats, and wipes must be placed in a double-lined, clearly labeled "Solid Hazardous Waste - Toxic Fluorinated Compounds" container[6].
-
Liquid Waste: Aqueous or organic solutions containing 5-Fluoro-L-norvaline must be collected in a compatible high-density polyethylene (HDPE) carboy. Critical: Never mix this waste stream with strong acids, as thermal decomposition can trigger the release of lethal hydrogen fluoride gas[3].
-
Disposal: Transfer to a licensed hazardous waste management facility for high-temperature incineration. Ensure the waste manifest explicitly notes "Fluorinated Organics" to prevent improper landfill disposal.
Operational Workflow Visualization
Operational workflow and disposal logic for 5-Fluoro-L-norvaline handling.
References
-
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." U.S. EPA. [Link]
-
Baumann, T., et al. "Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?" Frontiers in Bioengineering and Biotechnology, PMC.[Link]
-
Petronijevic, F. R., et al. "Deconstructive fluorination of cyclic amines by carbon-carbon cleavage." Science, PMC.[Link]
Sources
- 1. Deconstructive fluorination of cyclic amines by carbon-carbon cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
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